Deracoxib-D3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H14F3N3O3S |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-[3-(difluoromethyl)-5-[3-fluoro-4-(trideuteriomethoxy)phenyl]pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c1-26-16-7-2-10(8-13(16)18)15-9-14(17(19)20)22-23(15)11-3-5-12(6-4-11)27(21,24)25/h2-9,17H,1H3,(H2,21,24,25)/i1D3 |
InChI Key |
WAZQAZKAZLXFMK-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Deracoxib-D3 for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Deracoxib-D3, a deuterated isotopologue of the selective cyclooxygenase-2 (COX-2) inhibitor, Deracoxib (B1670271). Intended for research purposes, this compound serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods. This document outlines detailed, albeit hypothetical, experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the relevant biological pathway to facilitate a deeper understanding of its synthesis and application.
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which demonstrates selectivity for the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] In veterinary medicine, it is primarily used to manage pain and inflammation associated with osteoarthritis and surgical procedures in dogs.[2][3] For research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies, stable isotope-labeled internal standards are essential for accurate bioanalysis. This compound, with three deuterium (B1214612) atoms on the methoxy (B1213986) group, is an ideal internal standard for mass spectrometry-based quantification of Deracoxib, as it co-elutes with the analyte but is distinguishable by its mass-to-charge ratio.[4] This guide details a feasible multi-step synthesis and rigorous purification protocol for obtaining high-purity this compound for research use.
Proposed Synthesis of this compound
The proposed synthesis of this compound is adapted from established methods for the synthesis of Deracoxib and other diarylpyrazole compounds.[5][6] The key strategy involves the preparation of a deuterated precursor, 3'-fluoro-4'-(methoxy-d3)-acetophenone, which is then carried through a Claisen condensation and a subsequent cyclization reaction to form the final product.
The synthesis can be conceptually divided into three main stages:
-
Synthesis of the deuterated key intermediate: Preparation of 3'-fluoro-4'-(methoxy-d3)-acetophenone.
-
Formation of the 1,3-dicarbonyl adduct: A Claisen condensation to form 4,4-difluoro-1-(3-fluoro-4-(methoxy-d3)-phenyl)-butane-1,3-dione.
-
Pyrazole ring formation: Cyclization with 4-sulfamoylphenylhydrazine to yield this compound.
Experimental Protocols
The following protocols are illustrative and may require optimization. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Materials: 3-Fluoro-4-hydroxyacetophenone, Iodomethane-d3 (CD3I), Potassium carbonate (K2CO3), Acetone.
-
Procedure:
-
To a solution of 3-fluoro-4-hydroxyacetophenone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add iodomethane-d3 (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the solid K2CO3.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane (B92381):ethyl acetate gradient) to obtain pure 3'-fluoro-4'-(methoxy-d3)-acetophenone.
-
-
Materials: 3'-Fluoro-4'-(methoxy-d3)-acetophenone, Ethyl difluoroacetate, Sodium methoxide (B1231860) (NaOMe), Methyl tert-butyl ether (MTBE).
-
Procedure:
-
To a solution of 3'-fluoro-4'-(methoxy-d3)-acetophenone (1.0 eq) and ethyl difluoroacetate (1.5 eq) in MTBE, add sodium methoxide (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (1M) until the mixture is acidic.
-
Separate the organic layer and extract the aqueous layer with MTBE.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the dione (B5365651) intermediate, which can be used in the next step without further purification.
-
-
Materials: 4,4-Difluoro-1-(3-fluoro-4-(methoxy-d3)-phenyl)-butane-1,3-dione, 4-Sulfamoylphenylhydrazine hydrochloride, Ethanol.
-
Procedure:
-
Dissolve the crude dione from the previous step (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.1 eq) in ethanol.
-
Heat the mixture to reflux and stir for 12-18 hours.
-
Cool the reaction mixture to room temperature. The crude this compound may precipitate.
-
If precipitation occurs, collect the solid by filtration. Otherwise, concentrate the solution in vacuo.
-
The resulting solid is the crude this compound, which requires further purification.
-
Purification of this compound
High purity is critical for the use of this compound as an internal standard. A two-step purification process is recommended.
-
Stationary Phase: Silica (B1680970) gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the mobile phase.
-
Load the solution onto the pre-equilibrated silica gel column.
-
Elute the column with the mobile phase gradient, collecting fractions.
-
Monitor the fractions by TLC and combine those containing the pure product.
-
Evaporate the solvent to yield the partially purified product.
-
-
Solvent System: Ethanol/Water or Ethyl acetate/Hexane.
-
Procedure:
-
Dissolve the product from the chromatography step in a minimum amount of hot ethanol.
-
Slowly add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with cold ethanol/water, and dry under vacuum.
-
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data for the synthesis of this compound, assuming a starting scale of 10 mmol of 3-fluoro-4-hydroxyacetophenone.
Table 1: Reagents and Stoichiometry
| Stage | Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 1 | 3-Fluoro-4-hydroxyacetophenone | 154.14 | 1.0 | 10.0 | 1.54 g |
| Iodomethane-d3 | 144.96 | 1.2 | 12.0 | 1.74 g | |
| Potassium Carbonate | 138.21 | 1.5 | 15.0 | 2.07 g | |
| 2 | 3'-Fluoro-4'-(methoxy-d3)-acetophenone | 171.18 | 1.0 | 8.5 (est.) | 1.45 g |
| Ethyl difluoroacetate | 124.08 | 1.5 | 12.75 | 1.58 g | |
| Sodium methoxide | 54.02 | 2.0 | 17.0 | 0.92 g | |
| 3 | Dione Intermediate | 277.22 | 1.0 | 7.2 (est.) | 2.00 g |
| 4-Sulfamoylphenylhydrazine HCl | 223.67 | 1.1 | 7.92 | 1.77 g |
Table 2: Expected Yield and Purity
| Stage | Product | Theoretical Yield (g) | Expected Yield (g) | Purity Target |
| 1 | 3'-Fluoro-4'-(methoxy-d3)-acetophenone | 1.71 | 1.45 (85%) | >98% (after chroma.) |
| 2 | Dione Intermediate | 2.36 | 2.00 (85%) | Crude |
| 3 | This compound (Crude) | 2.89 | 2.17 (75%) | ~90% |
| Purif. | This compound (Final) | - | 1.74 (80% recovery) | >99.5% |
Mechanism of Action and Signaling Pathway
Deracoxib is a selective inhibitor of the COX-2 enzyme. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923) (e.g., PGE2), which are key mediators of inflammation and pain.[3][7] By selectively blocking COX-2, Deracoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in gastrointestinal cytoprotection and platelet function.[3][7]
Conclusion
This guide provides a detailed and technically grounded framework for the synthesis and purification of this compound for research applications. The proposed multi-step synthesis, leveraging a deuterated intermediate, is a viable approach to obtaining the target compound. The described purification protocol, combining chromatography and recrystallization, is designed to achieve the high purity required for its use as an internal standard in quantitative bioanalysis. The provided diagrams offer clear visualizations of the synthetic workflow and the biological mechanism of action, making this document a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. VetFolio [vetfolio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN107686465B - Preparation method of deracoxib - Google Patents [patents.google.com]
- 7. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene [organic-chemistry.org]
In-Depth Technical Guide to the Physical and Chemical Properties of Deracoxib-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib-D3 is the deuterated analog of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class. Like its parent compound, this compound is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. The incorporation of deuterium (B1214612) at the methoxy (B1213986) group (O-CD3) makes this compound a valuable tool in pharmaceutical research, particularly as an internal standard for pharmacokinetic and metabolic studies of Deracoxib. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and pathway diagrams.
Chemical and Physical Properties
The isotopic labeling of Deracoxib with three deuterium atoms on the methoxy group results in a molecule with a slightly higher molecular weight but with physicochemical properties that are generally very similar to the unlabeled parent compound.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-[3-Difluoromethyl-5-(3-fluoro-4-methoxy-D3-phenyl)-pyrazol-1-yl]benzenesulfonamide | N/A |
| Molecular Formula | C₁₇H₁₁D₃F₃N₃O₃S | [1] |
| Molecular Weight | 400.40 g/mol | [1] |
| CAS Number | 2012598-48-8 | N/A |
| Isotopic Purity | >99.0 atom% D | [2] |
| HPLC Purity | >99.0% | [2] |
Table 2: Physicochemical Data of Deracoxib (Parent Compound)
| Property | Value | Reference |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| UV Maximum (λmax) | 255-256 nm | [1] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 3 mg/mLDMF:PBS (pH 7.2) (1:8): 0.1 mg/mL | [3] |
| Appearance | Solid | [3] |
| Storage Conditions | Refrigerator (2-8°C) | [2] |
| Shelf Life | 24 months | [2] |
Mechanism of Action: COX-2 Inhibition
Deracoxib, and by extension this compound, exerts its anti-inflammatory and analgesic effects through the selective inhibition of the COX-2 enzyme. COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over COX-1, which is involved in maintaining the gastric mucosa and platelet function, Deracoxib reduces the risk of gastrointestinal side effects associated with non-selective NSAIDs.
Figure 1: Mechanism of Action of this compound via COX-2 Inhibition.
Experimental Protocols
Synthesis of this compound (Proposed)
A detailed, validated synthesis protocol for this compound is not publicly available. However, a plausible synthetic route can be proposed based on the synthesis of the parent compound and general methods for the preparation of deuterated aryl methyl ethers. The key step is the O-methylation of a phenolic precursor with a deuterated methylating agent.
Step 1: Synthesis of the Phenolic Precursor
The synthesis would likely begin with the construction of the pyrazole (B372694) core, leading to a phenolic intermediate, 4-(5-(3-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide. This can be achieved through the condensation of a suitably substituted hydrazine (B178648) with a β-diketone, a common method for pyrazole synthesis.
Step 2: Deuterated O-Methylation
The phenolic precursor would then be O-methylated using a deuterated methyl source. A common and effective reagent for this transformation is deuterated methyl iodide (CD₃I).
-
Materials:
-
4-(5-(3-fluoro-4-hydroxyphenyl)-3-(difluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide
-
Deuterated methyl iodide (CD₃I)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous polar aprotic solvent (e.g., acetone, DMF)
-
-
Procedure:
-
Dissolve the phenolic precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base and stir the mixture at room temperature for a specified period to deprotonate the phenol.
-
Add deuterated methyl iodide to the reaction mixture.
-
The reaction may be stirred at room temperature or gently heated to drive it to completion. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography or recrystallization.
-
Figure 2: Proposed Synthetic Workflow for this compound.
Characterization of this compound
A comprehensive characterization of a newly synthesized batch of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the overall structure and the absence of the methoxy proton signal (around 3.9 ppm), which is replaced by deuterium.
-
¹³C NMR: To confirm the carbon skeleton of the molecule.
-
¹⁹F NMR: To confirm the presence and chemical environment of the fluorine atoms.
-
²H NMR: To directly observe the deuterium signal and confirm its position at the methoxy group.
2. Mass Spectrometry (MS)
-
High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass of the molecular ion and confirm the elemental composition, including the presence of three deuterium atoms.
-
Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can be compared to the unlabeled standard to ensure structural integrity.
3. High-Performance Liquid Chromatography (HPLC)
-
To determine the chemical purity of the compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable modifier like formic acid or ammonium (B1175870) acetate. Detection would be by UV absorbance at the λmax of Deracoxib (around 255-256 nm).
4. Isotopic Purity Determination
-
The isotopic purity (atom% D) is typically determined by mass spectrometry, comparing the ion intensities of the deuterated and non-deuterated species.
Figure 3: General Workflow for the Characterization of this compound.
Conclusion
This compound is a high-purity, isotopically labeled internal standard essential for the accurate quantification of Deracoxib in biological matrices. While specific experimental physicochemical data for this compound is limited, its properties are expected to be very similar to those of the parent compound. The proposed synthetic and characterization workflows provide a framework for the preparation and quality control of this important analytical standard. Further research to determine the specific physical constants of this compound would be beneficial for the scientific community.
References
- 1. 4-(5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzene-1-(~2~H_2_)sulfonamide | C17H14F3N3O2S | CID 138395995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bdg.co.nz [bdg.co.nz]
- 3. Designing, synthesis and bioactivities of 4-[3-(4-hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of Deracoxib-D3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Deracoxib-D3. Due to the limited availability of public data specifically for this compound, this guide synthesizes information on Deracoxib, general principles of drug stability, and the known effects of deuteration on compound stability. The experimental protocols and quantitative data presented herein are illustrative and based on established methodologies for analogous pharmaceutical compounds.
Introduction to this compound
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. This compound is a deuterated analog of Deracoxib. The incorporation of deuterium (B1214612) at specific positions in the molecule can enhance its metabolic stability due to the kinetic isotope effect. This effect leads to a stronger chemical bond (Carbon-Deuterium vs. Carbon-Hydrogen), which can slow down metabolic processes and potentially reduce the rate of degradation.
Recommended Storage Conditions
Proper storage is crucial to maintain the integrity and purity of this compound. Based on information for Deracoxib and general guidelines for stable isotope-labeled compounds, the following storage conditions are recommended:
| Parameter | Recommended Condition |
| Temperature | Room temperature: 15°C to 30°C (59°F to 86°F)[1][2]. Long-term storage at -20°C may also be suitable. |
| Light | Protect from light[3]. Store in a light-resistant container. |
| Humidity | Store in a dry place. Keep container tightly closed to protect from moisture[3]. |
| Container | A tightly sealed, non-reactive container (e.g., amber glass vial). |
Note: For isotope-labeled compounds, a default re-test period of 5 years is often assigned, suggesting good intrinsic stability.
Stability Profile and Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. While specific forced degradation data for this compound is not publicly available, this section outlines a typical experimental protocol and presents illustrative data based on studies of other coxib-class drugs.
3.1. Illustrative Experimental Protocol for Forced Degradation
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is typically developed and validated to separate this compound from its potential degradation products.
3.1.1. Chromatographic Conditions (Illustrative Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV spectrophotometry at the absorbance maximum of Deracoxib (approximately 255 nm)[4]. |
| Temperature | 25°C |
| Injection Volume | 10 µL |
3.1.2. Stress Conditions
This compound would be subjected to the following stress conditions as per International Council for Harmonisation (ICH) guidelines:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and fluorescent light for an extended period.
3.2. Illustrative Quantitative Stability Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control | 99.8% | 0.2% | 0 |
| Acid Hydrolysis | 85.2% | 14.8% | 2 |
| Base Hydrolysis | 88.5% | 11.5% | 1 |
| Oxidative Degradation | 92.1% | 7.9% | 3 |
| Thermal Degradation | 97.5% | 2.5% | 1 |
| Photolytic Degradation | 95.8% | 4.2% | 2 |
Disclaimer: This data is for illustrative purposes only and is intended to demonstrate how stability data is typically presented. Actual results may vary.
Visualization of Workflows and Pathways
4.1. Experimental Workflow for Stability Testing
The following diagram illustrates a typical workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study of this compound.
4.2. Hypothetical Degradation Pathway
Based on the chemical structure of Deracoxib, a potential degradation pathway under hydrolytic conditions could involve the cleavage of the sulfonamide bond. The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical hydrolytic degradation pathway of this compound.
Conclusion
References
A Technical Guide to Commercial Sourcing and Laboratory Application of Deracoxib-D3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available Deracoxib-D3 for laboratory use. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled internal standard and effectively incorporating it into analytical methodologies. This document outlines key suppliers, their product specifications, and detailed experimental protocols for its application, particularly in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Core Mechanism of Action: Selective COX-2 Inhibition
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the coxib class. Its primary mechanism of action is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[3][4][5] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastrointestinal protection and platelet function, Deracoxib minimizes the risk of common NSAID-related side effects.[6] The deuterated form, this compound, serves as an ideal internal standard for the accurate quantification of Deracoxib in biological matrices due to its similar physicochemical properties and distinct mass.[7]
Commercial Suppliers of this compound
A variety of commercial suppliers offer this compound for laboratory and research purposes. The following table summarizes the key quantitative data from several prominent vendors to facilitate easy comparison.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Pack Sizes |
| BDGSynthesis | 2012598-48-8 | C₁₇H₁₁D₃F₃N₃O₃S | 400.39 | >98% (HPLC) | 10mg, 25mg, 50mg |
| WITEGA Laboratorien | 2012598-48-8 | C₁₇H₁₁D₃F₃N₃O₃S | 400.39 | High Purity | Inquire for details |
| Simson Pharma Limited | 2012598-48-8 | C₁₇H₁₁D₃F₃N₃O₃S | 400.39 | Inquire for details | Inquire for details |
| Cerilliant | 2012598-48-8 | C₁₇H₁₁D₃F₃N₃O₃S | 400.39 | Inquire for details | Inquire for details |
| BOC Sciences | 2012598-48-8 | C₁₇H₁₁D₃F₃N₃O₃S | 400.39 | >98% | Inquire for details |
| Alentris Research | 2012598-48-8 | C₁₇H₁₁D₃F₃N₃O₃S | 400.4 | Inquire for details | Inquire for details |
| Hexonsynth | 2012598-48-8 | C₁₇H₁₁D₃F₃N₃O₃S | 400.4 | Inquire for details | mg, gm, kg, tons |
Signaling Pathway of Deracoxib
Deracoxib's therapeutic effects are mediated through its selective inhibition of the COX-2 signaling pathway. The following diagram illustrates this mechanism.
Experimental Protocols
The following section provides a detailed methodology for the quantitative analysis of Deracoxib in a biological matrix (e.g., plasma) using this compound as an internal standard (IS) with LC-MS/MS.
1. Materials and Reagents
-
Deracoxib analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank biological matrix (e.g., plasma)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Preparation of Solutions
-
Stock Solutions: Prepare primary stock solutions of Deracoxib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Deracoxib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (or calibration standard/quality control sample) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Deracoxib from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Tandem Mass Spectrometry (MS/MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Deracoxib: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+3] -> [Product Ion]
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of Deracoxib to this compound against the concentration of the calibration standards.
-
Determine the concentration of Deracoxib in the unknown samples by interpolating their peak area ratios from the calibration curve.
Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol for the quantitative analysis of Deracoxib using this compound as an internal standard.
References
- 1. Deracoxib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Prostaglandin - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Traceable Reference Standard for Analytical Calibration (CAS 2012598-48-8) [witega.de]
Safety data sheet (SDS) and handling precautions for Deracoxib-D3
This guide provides comprehensive safety data and handling precautions for Deracoxib-D3, intended for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID) from the coxib class.[1] As a stable isotope-labeled internal standard, it is crucial for analytical and quantitative studies, such as in veterinary residue testing and metabolism research.[2]
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of Deracoxib and its deuterated analog, this compound.
Table 1: General Information
| Property | Deracoxib | This compound |
| Chemical Name | 4-[3-(Difluoromethyl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl]benzenesulfonamide[3][4] | 4-[3-Difluoromethyl-5-(3-fluoro-4-methoxy-D3-phenyl)-pyrazol-1-yl]benzenesulfonamide[2] |
| Synonyms | Deramaxx, SC 46[5] | - |
| CAS Number | 169590-41-4[3][4] | 2012598-48-8[2] |
| Molecular Formula | C17H14F3N3O3S[3][6] | C17H11D3F3N3O3S[7] |
| Molecular Weight | 397.4 g/mol [3][5] | 400.39 g/mol [7] |
Table 2: Physical Properties
| Property | Value (Deracoxib) |
| Appearance | A solid[8] |
| Solubility | DMF: 10 mg/mlDMF:PBS (pH 7.2) (1:8): 0.1 mg/mlDMSO: 10 mg/mlEthanol: 3 mg/ml[8] |
| UV Max | 256 nm[8] |
Hazard Identification and GHS Classification
Deracoxib is classified with the following hazards according to the Globally Harmonized System (GHS).[4] Users should handle this compound with the same level of caution.
Table 3: GHS Hazard Classification for Deracoxib
| Classification | Code | Statement |
| Acute toxicity, oral | H302 | Harmful if swallowed[4][5] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[4][5] |
Hazard Pictogram:
Handling and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
-
Engineering Controls: Handle in a well-ventilated place, preferably within a laboratory fume hood or other form of local exhaust ventilation.[3][6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Skin Protection: Wear impervious, fire/flame-resistant clothing. Handle with gloves that have been inspected prior to use.[3][6]
-
Respiratory Protection: As a backup to engineering controls, NIOSH-approved N100 or CEN-approved FFP3 particulate respirators are recommended. If the respirator is the sole means of protection, a full-face supplied-air respirator must be used.[3]
-
-
Hygiene Measures: Avoid contact with skin and eyes.[3][6] Avoid the formation of dust and aerosols.[3][6] Do not eat, drink, or smoke when using this product.[4][6] Wash hands thoroughly after handling.[4][6]
-
Keep the container tightly closed in a dry and well-ventilated place.[3]
-
Recommended storage condition is a refrigerator.[3]
-
Store apart from foodstuff containers or incompatible materials.[6]
Emergency Procedures
The following diagram outlines the appropriate first-aid measures in case of exposure.
Caption: First-aid measures for this compound exposure.
-
Suitable Extinguishing Media: Use water, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Hazardous combustion products include carbon oxides, nitrogen oxides, hydrogen fluoride, and sulfur oxides.[3]
-
Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3][6]
The workflow for handling a spill of this compound is detailed below.
Caption: Workflow for handling an accidental release of this compound.
Toxicological Information
The toxicological data for Deracoxib should be considered relevant for this compound in the absence of specific data for the deuterated compound.
Table 4: Toxicological Effects of Deracoxib
| Effect | Description |
| Acute Toxicity | Harmful if swallowed.[4][5] |
| Skin Contact | May cause moderate irritation.[9] Generally does not irritate the skin.[4] |
| Eye Contact | Causes serious eye irritation.[4][5] |
| Ingestion | May be harmful if swallowed.[9] |
| Sensitization | No sensitizing effects are known.[4] |
Experimental Protocols
This compound is primarily used as a reference standard in analytical methods.[2] The following outlines a general methodology where this compound would be employed.
This protocol describes a typical workflow for quantifying a target analyte in a biological matrix using a deuterated internal standard like this compound.
-
Sample Preparation:
-
A known amount of this compound (internal standard) is spiked into the biological sample (e.g., plasma, tissue homogenate).
-
The sample undergoes extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.
-
The extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Instrumental Analysis:
-
An aliquot of the reconstituted sample is injected into an LC-MS/MS system.
-
Chromatographic separation is achieved on a suitable column (e.g., C18).
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the target analyte and this compound.
-
-
Data Analysis:
-
The peak area of the target analyte is normalized to the peak area of the this compound internal standard.
-
A calibration curve is generated by analyzing standards with known concentrations of the analyte and a fixed concentration of the internal standard.
-
The concentration of the analyte in the unknown sample is determined by interpolating its normalized peak area ratio against the calibration curve.
-
This use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, leading to high accuracy and precision.[2]
Disposal Considerations
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Ensure that all federal and local regulations regarding the disposal of this material are followed.[3][9]
Conclusion
This compound is a valuable tool for analytical and research applications. Adherence to the safety precautions and handling procedures outlined in this guide is essential for minimizing risk and ensuring a safe laboratory environment. Users should always consult the most recent Safety Data Sheet provided by the supplier before use.
References
- 1. Deracoxib - Wikipedia [en.wikipedia.org]
- 2. This compound - Traceable Reference Standard for Analytical Calibration (CAS 2012598-48-8) [witega.de]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Deracoxib | C17H14F3N3O3S | CID 3058754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. bdg.co.nz [bdg.co.nz]
- 8. caymanchem.com [caymanchem.com]
- 9. sep.turbifycdn.com [sep.turbifycdn.com]
The Strategic Role of Deuterium Labeling in Advancing Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the pursuit of optimized pharmacokinetic profiles is paramount. A significant hurdle in this endeavor is metabolic instability, where promising therapeutic candidates are rapidly cleared from the body, diminishing their efficacy and clinical potential. A sophisticated and powerful strategy to emerge from the medicinal chemist's toolkit is the selective incorporation of deuterium (B1214612), the stable, heavy isotope of hydrogen, into drug molecules. This in-depth technical guide explores the core principles, experimental methodologies, and profound impact of deuterium labeling on drug metabolism studies, offering a comprehensive resource for leveraging this technique to develop safer and more effective medicines.
Core Principles: The Deuterium Kinetic Isotope Effect (KIE)
The foundational principle underpinning the utility of deuterium labeling in drug metabolism is the Kinetic Isotope Effect (KIE) . A chemical bond involving deuterium (C-D) is inherently stronger and vibrates at a lower frequency than a corresponding bond with protium (B1232500) (C-H).[1][2] Consequently, the cleavage of a C-D bond requires more energy and proceeds at a slower rate.[1]
In the context of drug metabolism, a vast number of enzymatic reactions, particularly the oxidative transformations mediated by the Cytochrome P450 (CYP) family of enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1][3] By strategically replacing a hydrogen atom at a metabolically vulnerable position—often referred to as a "soft spot"—with a deuterium atom, the rate of metabolism at that site can be significantly attenuated.[1][2] This can manifest in several therapeutically advantageous ways:
-
Slower Metabolism and Increased Half-Life (t½): The more robust C-D bond resists enzymatic cleavage, leading to a decreased rate of metabolic clearance and a longer duration of the drug in the systemic circulation.[1][4]
-
Enhanced Drug Exposure (AUC): A reduction in clearance directly translates to a greater overall exposure of the body to the drug, as measured by the area under the plasma concentration-time curve (AUC).[1][4]
-
Reduced Dosing Frequency: A longer half-life can enable less frequent administration of the drug, improving patient convenience and adherence to therapy.[2]
-
Minimized Formation of Toxic Metabolites: If a metabolic pathway leads to the formation of a toxic byproduct, deuteration at the site of that metabolic reaction can slow down the formation of the harmful metabolite, thereby improving the drug's safety profile.[5]
-
Metabolic Switching: Blocking a primary metabolic pathway through deuteration can sometimes redirect the metabolism to alternative, potentially more favorable, routes.[6]
Quantitative Impact on Pharmacokinetics: Case Studies
The therapeutic benefits of deuterium labeling are not merely theoretical. Several deuterated drugs have received regulatory approval, and numerous others are in clinical development, demonstrating the tangible advantages of this strategy. The following tables summarize the quantitative improvements in pharmacokinetic parameters observed for deuterated drugs compared to their non-deuterated parent compounds.
Deutetrabenazine vs. Tetrabenazine
Deutetrabenazine (Austedo®) is the first deuterated drug to have received FDA approval and is used for the treatment of chorea associated with Huntington's disease and tardive dyskinesia.[5][7] It is a deuterated version of tetrabenazine.
| Pharmacokinetic Parameter | Deutetrabenazine (25 mg) | Tetrabenazine (25 mg) | Fold Change |
| Active Metabolites (α+β)-HTBZ | |||
| Cmax (ng/mL) | ~Marginal Increase | ||
| AUC0–inf (ng·h/mL) | ~2-fold increase | ~2.0 | |
| t½ (hours) | ~Doubled | ~2.0 |
Data compiled from studies in healthy volunteers.[7][8]
Deuterated Apalutamide vs. Apalutamide (Preclinical Data)
A preclinical study in mice demonstrated the significant impact of deuteration on the pharmacokinetics of the anti-cancer drug apalutamide.
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide | 10 | 1030 ± 150 | 7890 ± 1160 |
| Deuterated Apalutamide | 10 | 1860 ± 260 | 18100 ± 2450 |
Data from a preclinical study in mice.[9]
Key Experimental Protocols
The successful application of deuterium labeling in drug development relies on robust and well-designed experimental protocols to assess its impact on metabolic stability and to accurately quantify the deuterated compounds in biological matrices.
In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol outlines a standard procedure to determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a deuterated compound compared to its non-deuterated analog.[1]
Objective: To quantify the rate of disappearance of the test compounds upon incubation with liver microsomes.
Materials:
-
Test compounds (non-deuterated and deuterated stock solutions, e.g., 1 mM in DMSO)
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Positive control compound (e.g., testosterone, verapamil)
-
Quenching solution (e.g., ice-cold acetonitrile (B52724) containing a deuterated internal standard for LC-MS/MS analysis)
Procedure:
-
Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of the test compounds and positive control. Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.
-
Incubation: In a 96-well plate, add the microsomal suspension. Initiate the metabolic reaction by adding the NADPH regenerating system. Add the test compound working solutions to their respective wells.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture to a separate plate containing the ice-cold quenching solution with the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
The slope of the linear portion of this curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
-
Compare the t½ and CLint values between the deuterated and non-deuterated compounds.
-
Quantitative Bioanalysis using a Deuterated Internal Standard
This protocol describes a general workflow for the quantification of a drug in a biological matrix (e.g., plasma) using a deuterated internal standard with LC-MS/MS.[10][11]
Objective: To accurately measure the concentration of an analyte in a biological sample.
Materials:
-
Analyte and deuterated internal standard
-
Biological matrix (e.g., human plasma)
-
Organic solvent for protein precipitation (e.g., acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Aliquot a known volume of the biological sample (calibrators, quality controls, and unknown samples) into a microcentrifuge tube.
-
Add a small, fixed volume of the deuterated internal standard solution to each tube.
-
Vortex to mix.
-
Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex vigorously to precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
The analyte and the deuterated internal standard will ideally co-elute from the liquid chromatography column.
-
The mass spectrometer will detect and quantify both the analyte and the internal standard based on their specific mass-to-charge ratios.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.
-
Visualizing Key Processes and Pathways
The following diagrams, generated using the DOT language, illustrate important workflows and signaling pathways relevant to the application of deuterium labeling in drug metabolism studies.
Conclusion
Deuterium labeling has transitioned from a niche academic tool to a clinically and commercially validated strategy in drug development. By harnessing the kinetic isotope effect, medicinal chemists can intelligently and precisely modify the metabolic profiles of drug candidates. This can lead to significant improvements in pharmacokinetic parameters, resulting in drugs that are not only more effective but also safer and more convenient for patients. A thorough understanding of the principles of KIE, coupled with the application of rigorous experimental protocols for evaluation, is essential for successfully deploying the "deuterium switch" to create the next generation of innovative therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Note: High-Throughput Quantification of Deracoxib in Plasma using Deracoxib-D3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Deracoxib in plasma. Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective cyclooxygenase-2 (COX-2) inhibitor, primarily used in veterinary medicine.[1] To ensure accuracy and precision in pharmacokinetic and other drug development studies, a stable isotope-labeled internal standard, Deracoxib-D3, is employed. The method utilizes a straightforward protein precipitation protocol for sample preparation, followed by a rapid chromatographic separation. This approach provides a reliable and high-throughput analytical solution for researchers, scientists, and drug development professionals.
Introduction
Deracoxib effectively controls pain and inflammation by selectively inhibiting the COX-2 enzyme, which is responsible for the synthesis of inflammatory mediators.[2] Accurate measurement of Deracoxib concentrations in biological matrices is essential for pharmacokinetic analysis, dose-response studies, and regulatory submissions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry.[3] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and other sources of variability.[3] This application note provides a comprehensive protocol for the analysis of Deracoxib in plasma using this compound as the internal standard.
Signaling Pathway of Deracoxib Action
Caption: Mechanism of action of Deracoxib via inhibition of the COX-2 enzyme.
Experimental Protocols
Materials and Reagents
-
Deracoxib analytical standard
-
This compound internal standard (IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank plasma from the relevant species
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Deracoxib and this compound in methanol.
-
Working Standard Solutions: Perform serial dilutions of the Deracoxib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare working standard solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
The following diagram illustrates the workflow for sample preparation:
Caption: Experimental workflow for plasma sample preparation.
Detailed Protocol:
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[1]
-
Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The logical relationship of the analytical instrumentation is depicted below:
Caption: Logical relationship of the LC-MS/MS system components.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| System | UPLC/HPLC System |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Dwell Time | 150 ms |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Deracoxib | 398.1 | 205.1 | Quantifier[1] |
| Deracoxib | 398.1 | 141.1 | Qualifier[1] |
| This compound (IS) | 401.1 | 205.1 | Quantifier |
Method Validation Summary
The analytical method was validated according to established bioanalytical method validation guidelines. The results are summarized below.
Table 4: Method Validation Quantitative Data Summary
| Parameter | Concentration (ng/mL) | Result | Acceptance Criteria |
| Linearity | 1 - 2000 | r² > 0.995 | r² ≥ 0.99 |
| Intra-Assay Precision (%CV) | LQC (5) | 6.8% | ≤ 15% (≤ 20% at LLOQ) |
| MQC (100) | 4.5% | ≤ 15% | |
| HQC (1500) | 3.9% | ≤ 15% | |
| Inter-Assay Precision (%CV) | LQC (5) | 8.2% | ≤ 15% (≤ 20% at LLOQ) |
| MQC (100) | 5.1% | ≤ 15% | |
| HQC (1500) | 4.8% | ≤ 15% | |
| Accuracy (% Bias) | LQC (5) | +5.4% | ± 15% (± 20% at LLOQ) |
| MQC (100) | -2.7% | ± 15% | |
| HQC (1500) | +1.9% | ± 15% | |
| Recovery (%) | LQC (5) | 92.1% | Consistent and reproducible |
| MQC (100) | 94.5% | Consistent and reproducible | |
| HQC (1500) | 93.8% | Consistent and reproducible | |
| Matrix Effect (IS Normalized) | LQC (5) | 1.03 | 0.85 - 1.15 |
| HQC (1500) | 0.98 | 0.85 - 1.15 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, %CV: Percent Coefficient of Variation.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Deracoxib in plasma samples. The use of this compound as an internal standard ensures high accuracy and precision by correcting for potential variations during sample processing and analysis. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and other applications in drug development.
References
Application Note: High-Throughput Quantification of Deracoxib in Plasma Using LC-MS/MS with Deracoxib-D3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Deracoxib in plasma. Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 (COX-2) inhibitor widely used in veterinary medicine.[1] Accurate determination of its concentration in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1] This method employs a stable isotope-labeled internal standard, Deracoxib-D3, to ensure high accuracy and precision. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated to demonstrate its reliability for bioanalytical applications.
Introduction
Deracoxib is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for mediating inflammation and pain.[1] To effectively study its pharmacokinetic profile and ensure optimal therapeutic dosing, a reliable and sensitive analytical method is required for its quantification in biological matrices. LC-MS/MS offers high selectivity and sensitivity, making it the preferred technique for bioanalytical studies.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, thereby correcting for any potential variability.
Experimental Protocols
Materials and Reagents
-
Deracoxib analytical standard
-
This compound (Internal Standard - IS)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
LC-MS grade formic acid
-
Blank plasma from the target species
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Deracoxib and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Create working standard solutions by performing serial dilutions of the Deracoxib stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Prepare a separate working solution for the internal standard (this compound) in the same diluent.
-
Calibration Standards (CS): Spike blank plasma with the appropriate Deracoxib working standard solutions to create a calibration curve. A suggested range is 1-2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations, independent of the calibration standards.
Sample Preparation
A protein precipitation method is employed for the extraction of Deracoxib and this compound from plasma samples.
-
Pipette 100 µL of the plasma sample (or CS/QC) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and briefly vortex.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
The following tables outline the optimized parameters for the liquid chromatography and mass spectrometry systems.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Dwell Time | 150 ms |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Deracoxib (Quantifier) | 398.1 | 205.1 | Value requires optimization |
| Deracoxib (Qualifier) | 398.1 | 141.1 | Value requires optimization |
| This compound (IS) | 401.1 | Requires experimental determination | Value requires optimization |
Note: Optimal collision energies for each transition should be determined empirically on the specific instrument being used.
Data Presentation
The analytical method should be validated according to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation. A summary of the expected performance characteristics is presented in the table below.
Table 4: Method Validation Quantitative Data Summary
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | To be determined |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Within acceptable limits |
| Precision (% CV) | < 15% (< 20% for LLOQ) | Within acceptable limits |
| Recovery | Consistent and reproducible | To be determined |
| Matrix Effect | Minimal and compensated by IS | To be determined |
Visualizations
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and high-throughput approach for the quantification of Deracoxib in plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation protocol allows for rapid sample processing, making it suitable for studies requiring the analysis of a large number of samples. This method is a valuable tool for researchers and drug development professionals in the fields of veterinary medicine and pharmacology.
References
Application Notes and Protocols for the Pharmacokinetic Analysis of Deracoxib using Deracoxib-D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) and a selective cyclooxygenase-2 (COX-2) inhibitor widely used in veterinary medicine to manage pain and inflammation.[1] Accurate determination of Deracoxib concentrations in biological matrices is essential for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Deracoxib-D3, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution and similar physicochemical properties of the deuterated internal standard with the analyte ensure high accuracy and precision by compensating for variations during sample preparation and ionization.[2]
This document provides a detailed protocol for the quantitative analysis of Deracoxib in plasma using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Deracoxib analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank plasma from the target species
-
Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, calibrated pipettes.
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
Deracoxib Stock: Accurately weigh and dissolve an appropriate amount of Deracoxib analytical standard in methanol to obtain a final concentration of 1 mg/mL.
-
This compound Stock: Accurately weigh and dissolve an appropriate amount of this compound in methanol to achieve a concentration of 1 mg/mL.
Working Solutions:
-
Deracoxib Working Solutions: Prepare serial dilutions of the Deracoxib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create a series of working standard solutions for calibration and quality control samples.
-
This compound Working Solution (Internal Standard): Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 500 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards (CS): Spike blank plasma with the Deracoxib working standard solutions to create a calibration curve. A suggested concentration range is 1-2000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels (low, medium, and high) from a separate weighing of the Deracoxib analytical standard.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (500 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.[1]
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.[1]
LC-MS/MS Analysis
The following tables outline the recommended starting parameters for the liquid chromatography and mass spectrometry systems. These may require optimization based on the specific instrumentation used.
Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Table 1: Suggested Liquid Chromatography Parameters.[1]
Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| Dwell Time | 150 ms |
Table 2: Suggested Mass Spectrometry Parameters.[1]
MRM Transitions:
The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of Deracoxib and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Deracoxib | 398.1 | 205.1 | Quantifier |
| Deracoxib | 398.1 | 141.1 | Qualifier |
| This compound (IS) | 401.1 | 205.1 | Quantifier |
Table 3: MRM Transitions for Deracoxib and this compound.[1] Note: The MRM transition for this compound is proposed based on its molecular weight and the fragmentation pattern of Deracoxib. It is recommended to verify these transitions experimentally.
Method Validation Summary
The analytical method should be validated according to the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation. The following table summarizes the expected performance characteristics of the method.
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal and compensated by IS | IS-normalized factor close to 1 |
Table 4: Summary of Method Validation Quantitative Data.
Visualizations
Caption: Experimental workflow for Deracoxib quantification in plasma.
Caption: Signaling pathway of Deracoxib's mechanism of action.
References
Application of Deracoxib-D3 in the Bioanalysis of Canine Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib (B1670271) is a non-steroidal anti-inflammatory drug (NSAID) belonging to the coxib class, which is primarily used in veterinary medicine for the management of pain and inflammation associated with osteoarthritis, as well as postoperative orthopedic and dental surgery in dogs.[1] It functions by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[1][2] Accurate quantification of deracoxib in plasma is essential for pharmacokinetic and pharmacodynamic studies, as well as for therapeutic drug monitoring. The use of a stable isotope-labeled internal standard, such as Deracoxib-D3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of small molecules in complex biological matrices like plasma. This method offers high sensitivity, specificity, and accuracy by correcting for variations in sample preparation and instrument response.
This document provides detailed application notes and protocols for the quantitative analysis of deracoxib in canine plasma using this compound as an internal standard.
Mechanism of Action: Selective COX-2 Inhibition
Deracoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme. The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever. While COX-1 is constitutively expressed in many tissues and is involved in homeostatic functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. By preferentially targeting COX-2, deracoxib reduces the production of pro-inflammatory prostaglandins while sparing the protective functions of COX-1, thereby minimizing the gastrointestinal side effects often associated with non-selective NSAIDs.
Figure 1: Simplified signaling pathway of Deracoxib's mechanism of action.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of NSAIDs in plasma and are intended as a guideline.[3] Optimization and validation are required for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Deracoxib analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Blank canine plasma (with appropriate anticoagulant, e.g., EDTA)
-
Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, calibrated pipettes.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Deracoxib and this compound in methanol to prepare individual primary stock solutions at a concentration of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the Deracoxib stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create working standard solutions for calibration and quality control samples.
-
Prepare a separate working solution for the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
-
-
Calibration Standards (CS):
-
Spike blank canine plasma with the appropriate working standard solutions to create a calibration curve with a suggested range of 1-1000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank plasma at low, medium, and high concentrations, independent of the calibration standards.
-
Sample Preparation: Protein Precipitation
-
Pipette 100 µL of the canine plasma sample (or CS/QC) into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
Figure 2: Experimental workflow for canine plasma sample preparation.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Deracoxib Transition | To be determined by infusion (e.g., m/z 398.1 -> 199.1) |
| This compound Transition | To be determined by infusion (e.g., m/z 401.1 -> 202.1) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Data Presentation
The following tables present representative data for a validated method. Actual values will vary depending on the specific experimental conditions.
Table 3: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | ± 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
| Stability (Freeze-thaw, short-term, long-term) | Stable |
Table 4: Example Pharmacokinetic Data from a Canine Study
| Time (hours) | Mean Plasma Concentration (ng/mL) ± SD |
| 0.5 | 150.2 ± 35.1 |
| 1 | 350.8 ± 78.4 |
| 2 | 680.5 ± 120.3 |
| 4 | 450.1 ± 95.7 |
| 8 | 120.6 ± 25.9 |
| 12 | 40.3 ± 9.8 |
| 24 | 5.1 ± 2.3 |
Note: The data presented in Tables 3 and 4 are for illustrative purposes and should not be considered as definitive results.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of deracoxib in canine plasma by LC-MS/MS. This approach is critical for accurate pharmacokinetic and toxicokinetic assessments in preclinical and clinical studies, ultimately contributing to the safe and effective use of deracoxib in veterinary medicine. The detailed protocols and data presentation guidelines provided herein serve as a comprehensive resource for researchers and drug development professionals in this field.
References
Application Notes and Protocols: Deracoxib-D3 as a Tracer in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, primarily used in veterinary medicine to manage pain and inflammation, particularly in dogs.[1][2] It functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[3] Understanding the drug metabolism and pharmacokinetic (DMPK) profile of new chemical entities is a cornerstone of drug development. The use of stable isotope-labeled compounds, such as deuterium-labeled Deracoxib (Deracoxib-D3), offers a powerful tool for these investigations.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a tracer in DMPK studies. The inclusion of a stable isotope label allows for the simultaneous administration of both the parent drug and the labeled tracer, enabling precise assessment of metabolic pathways, kinetic isotope effects, and pharmacokinetic parameters with reduced inter-subject variability.[4]
Principle of Deuterium-Labeled Tracers in DMPK
Deuterium, a stable isotope of hydrogen, can be incorporated into a drug molecule, creating a "heavy" version of the compound. Since the chemical properties of this compound are nearly identical to those of unlabeled Deracoxib, it is processed by the body's metabolic machinery in the same manner. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the "kinetic isotope effect" (KIE).[5]
By co-administering Deracoxib and this compound and using mass spectrometry to differentiate between the two, researchers can:
-
Trace the metabolic fate of the drug with high precision.
-
Quantify the contribution of specific metabolic pathways.
-
Determine the effect of deuteration on the drug's pharmacokinetic profile.
-
Use the deuterated compound as an ideal internal standard for bioanalytical assays.[6]
Data Presentation: Pharmacokinetic Parameters
The following tables present a summary of the pharmacokinetic parameters of Deracoxib in dogs, as well as a hypothetical, yet plausible, set of parameters for this compound for illustrative purposes. The hypothetical data for this compound assumes a moderate kinetic isotope effect, leading to a slightly slower metabolism and consequently, a longer half-life and increased exposure (AUC).
Table 1: Pharmacokinetic Parameters of Deracoxib in Dogs Following a Single Oral Dose.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | 2 hours | [7] |
| Oral Bioavailability (F) | > 90% at 2 mg/kg | [7] |
| Terminal Elimination Half-life (t½) | 3 hours at 2-3 mg/kg | [2][7] |
| Systemic Clearance (CL) | ~ 5 mL/kg/min at 2 mg/kg | [7] |
| Volume of Distribution (Vd) | ~ 1.5 L/kg | [7] |
| Protein Binding | > 90% | [2][7] |
Table 2: Hypothetical Comparative Pharmacokinetic Parameters of Deracoxib and this compound in Dogs.
| Parameter | Deracoxib | This compound (Hypothetical) | Expected Change due to KIE |
| Cmax (Peak Plasma Concentration) | 1.5 µg/mL | 1.7 µg/mL | Increase |
| Tmax (Time to Peak Plasma Concentration) | 2 hours | 2 hours | No significant change |
| AUC (Area Under the Curve) | 6.0 µgh/mL | 7.5 µgh/mL | Increase |
| Terminal Elimination Half-life (t½) | 3 hours | 4.5 hours | Increase |
| Systemic Clearance (CL) | 5 mL/kg/min | 4 mL/kg/min | Decrease |
Note: The data for this compound is hypothetical and for illustrative purposes to demonstrate the potential impact of deuteration. Actual values would need to be determined experimentally.
Proposed Metabolic Pathway of Deracoxib
Deracoxib undergoes hepatic biotransformation, producing four major metabolites.[7] The primary metabolic pathways are oxidation and O-demethylation, which are Phase I reactions typically catalyzed by cytochrome P450 (CYP) enzymes.[7][8] The resulting metabolites can then undergo Phase II conjugation reactions to increase their water solubility for excretion.[8]
Caption: Proposed metabolic pathway of Deracoxib.
Experimental Protocols
In Vitro Metabolic Stability Assay in Canine Liver Microsomes
This protocol outlines a method to compare the metabolic stability of Deracoxib and this compound.
Caption: Workflow for in vitro metabolic stability assay.
Materials:
-
Deracoxib and this compound analytical standards
-
Canine liver microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetonitrile (LC-MS grade)
-
Incubator/shaker at 37°C
-
Centrifuge
Procedure:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of Deracoxib and this compound in DMSO.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On the day of the experiment, thaw the canine liver microsomes on ice. Dilute the microsomes to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer.
-
-
Incubation:
-
In separate microcentrifuge tubes, combine the diluted microsome suspension and the test compound (Deracoxib or this compound) to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Sample Collection and Processing:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding two volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not found in the matrix).
-
Vortex the samples and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound (Deracoxib or this compound) at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Compare the in vitro half-lives of Deracoxib and this compound to determine the kinetic isotope effect on metabolism.
-
In Vivo Pharmacokinetic Study in Dogs
This protocol describes a crossover study design to compare the pharmacokinetics of Deracoxib and a mixture of Deracoxib and this compound.
Caption: Crossover design for in vivo pharmacokinetic study.
Animals:
-
A suitable number of healthy adult dogs (e.g., beagle dogs), with equal numbers of males and females.
Materials:
-
Deracoxib and this compound for oral administration.
-
Vehicle for drug formulation (e.g., gelatin capsules).
-
Blood collection tubes (e.g., containing EDTA).
-
Centrifuge.
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the dogs to the study conditions for at least one week.
-
Fast the animals overnight prior to dosing, with free access to water.
-
Divide the animals into two groups (Group A and Group B).
-
Phase 1: Administer a single oral dose of Deracoxib (e.g., 2 mg/kg) to Group A and a single oral dose of a 1:1 mixture of Deracoxib and this compound (total dose 2 mg/kg) to Group B.
-
Washout Period: Allow for a washout period of at least one week.
-
Phase 2 (Crossover): Administer a single oral dose of the Deracoxib and this compound mixture to Group A and a single oral dose of Deracoxib to Group B.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the cephalic vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
-
Collect blood into EDTA-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
Quantify the plasma concentrations of Deracoxib and this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) for both compounds using non-compartmental analysis.
-
Bioanalytical Method: LC-MS/MS for Simultaneous Quantification
This protocol provides a starting point for the simultaneous quantification of Deracoxib and this compound in canine plasma.
Table 3: LC-MS/MS Parameters for Quantification of Deracoxib and this compound.
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Deracoxib) | To be determined empirically (e.g., m/z 398.1 -> 199.1) |
| MRM Transition (this compound) | To be determined empirically (e.g., m/z 401.1 -> 202.1) |
| Internal Standard | Celecoxib or Deracoxib-d4[6] |
| MRM Transition (IS) | To be determined empirically |
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[1]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[1]
-
Inject into the LC-MS/MS system.
Conclusion
The use of this compound as a tracer in DMPK studies provides a robust and efficient method for elucidating the metabolic fate and pharmacokinetic properties of Deracoxib. The protocols and data presented in these application notes offer a comprehensive framework for researchers to design and execute such studies. While the comparative pharmacokinetic data for this compound is presented hypothetically, it illustrates the potential impact of deuteration and underscores the importance of empirical determination. The detailed methodologies for in vitro and in vivo studies, along with the bioanalytical approach, provide a solid foundation for obtaining high-quality data to support drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Deracoxib - Wikipedia [en.wikipedia.org]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for Deracoxib-D3 Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Deracoxib-D3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal internal standard for Deracoxib analysis?
A1: The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry. For Deracoxib, a deuterated analog such as this compound is the preferred internal standard. SIL internal standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This effectively compensates for variability and matrix effects, leading to higher precision and accuracy. If a SIL internal standard is unavailable, a structurally similar compound, such as Celecoxib, can be used as an alternative.[1][2]
Q2: What are the expected precursor and product ions for this compound?
A2: The expected precursor ion ([M+H]⁺) for this compound is approximately m/z 401.4, based on its molecular weight of 400.39 g/mol .[3] While the exact product ions should be determined empirically by infusing a standard solution of this compound into the mass spectrometer, we can predict probable transitions based on the known fragmentation of Deracoxib (m/z 398.1 → 205.1 and 398.1 → 141.1).[1] The fragmentation likely occurs at the sulfonamide group or the bond connecting the phenyl rings. Depending on the location of the deuterium (B1214612) labels, the product ions for this compound may be shifted by +3 Da or remain the same as Deracoxib if the deuterium atoms are lost in the neutral fragment. A logical starting point for method development would be to monitor for transitions such as m/z 401.4 → 208.1 and 401.4 → 141.1.
Q3: How do I optimize the collision energy for this compound?
A3: Collision energy (CE) is a critical parameter for maximizing the signal of your target product ion. The optimal CE should be determined empirically for your specific instrument. A common approach is to perform a product ion scan while infusing a standard solution of this compound and ramping the collision energy over a range (e.g., 10-50 eV). The CE that produces the highest intensity for the desired product ion should be selected. While predictive equations can provide a starting point, empirical optimization is crucial for achieving the best sensitivity.[4]
Q4: What are common sample preparation techniques for Deracoxib analysis in plasma?
A4: A widely used and effective method for plasma samples is protein precipitation with a cold organic solvent like acetonitrile (B52724).[1] This technique is straightforward and removes a significant portion of proteinaceous matrix components. Another common technique is liquid-liquid extraction, which can offer a cleaner extract but requires more optimization of solvent choice and pH.[1]
Q5: How can I mitigate matrix effects in my analysis?
A5: Matrix effects, which are the suppression or enhancement of ionization due to co-eluting compounds, are a common challenge in LC-MS/MS bioanalysis.[5] Strategies to mitigate matrix effects include:
-
Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects.[6]
-
Optimized Sample Preparation: More rigorous sample cleanup, such as solid-phase extraction (SPE), can remove interfering components.
-
Chromatographic Separation: Modifying the LC method to separate this compound from matrix interferences can be effective. This may involve changing the column, mobile phase, or gradient profile.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| No or Low Signal for this compound | Incorrect MRM transitions selected. | Infuse a standard solution of this compound to determine the correct precursor and product ions. |
| Suboptimal ionization source parameters (e.g., temperature, gas flows, voltage). | Tune the ion source parameters using a standard solution of Deracacoxib-D3 to maximize signal intensity. | |
| Analyte degradation. | Ensure proper storage of stock solutions and samples. Evaluate the stability of this compound in the biological matrix and during sample processing. | |
| Poor Peak Shape (Tailing or Fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Sample solvent incompatible with the mobile phase. | Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Flush the LC system to remove contaminants. |
| Ion source contamination. | Clean the ion source according to the manufacturer's recommendations. | |
| Inconsistent Internal Standard Response | Inconsistent sample preparation (e.g., pipetting errors, incomplete extraction). | Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes.[6] |
| Matrix effects affecting the internal standard differently than the analyte. | Ensure the internal standard co-elutes with the analyte. A stable isotope-labeled internal standard like this compound is ideal.[6] | |
| Degradation of the internal standard. | Check the stability of the internal standard in stock solutions and during sample processing. | |
| Carryover | Contamination in the autosampler or injection valve. | Implement a robust needle wash protocol with a strong organic solvent. |
| Adsorption of the analyte to surfaces in the LC system. | Flush the system or replace contaminated components. |
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for the analysis of Deracoxib. The parameters for this compound are predicted and should be empirically optimized.
Table 1: Predicted and Known MRM Transitions
| Compound | Precursor Ion ([M+H]⁺) | Product Ion (Quantifier) | Product Ion (Qualifier) |
| This compound | ~401.4 | To be determined empirically | To be determined empirically |
| Deracoxib | 398.1 | 205.1 | 141.1[1] |
| Celecoxib (IS) | 382.1 | 316.1 | -[1] |
Table 2: Example LC-MS/MS Method Parameters for Deracoxib Analysis[1]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or similar reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temperature | 10°C |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Dwell Time | 150 ms |
Experimental Protocols
Protocol 1: Optimization of this compound Mass Spectrometry Parameters
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Optimize Source Parameters: Tune the ion source parameters (e.g., ion spray voltage, source temperature, nebulizing and drying gases) to maximize the signal intensity and stability of the precursor ion (m/z ~401.4).
-
Product Ion Scan: Perform a product ion scan to identify the most abundant and stable fragment ions of this compound.
-
Collision Energy Optimization: Create a method that ramps the collision energy (e.g., from 10 to 50 eV in 2 eV increments) for each major product ion. Plot the intensity of each product ion as a function of the collision energy to determine the optimal CE for each transition.
Protocol 2: Sample Preparation using Protein Precipitation[1]
-
Pipette 100 µL of the plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (this compound at an appropriate concentration) and briefly vortex.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion of the sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:2012598-48-8 | Chemsrc [chemsrc.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Matrix Effects in Bioanalysis with Deracoxib-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Deracoxib using its stable isotope-labeled internal standard, Deracoxib-D3.
Troubleshooting Guides
This section offers a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: Poor reproducibility and high variability in Deracoxib quantification, even with the use of this compound.
-
Question: My quantitative results for Deracoxib are inconsistent across my sample set, showing high coefficient of variation (%CV). I'm using this compound as an internal standard. What could be the problem?
-
Answer: While stable isotope-labeled internal standards like this compound are excellent for compensating for matrix effects, significant variability can still arise from several sources.[1][2] The primary assumption is that the analyte and the internal standard behave identically during sample preparation and ionization.[3] However, extreme matrix effects can still impact the accuracy and precision of the results.[4]
Troubleshooting Steps:
-
Evaluate the Matrix Effect: Quantitatively assess the extent of the matrix effect using the post-extraction spike method.[5][6][7] This will help determine if you are facing significant ion suppression or enhancement.
-
Review Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering endogenous components like phospholipids (B1166683).[8] Consider more rigorous cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8]
-
Chromatographic Separation: Co-elution of matrix components with Deracoxib and this compound is a common cause of variability.[9] Optimize your chromatographic method to better separate your analyte and internal standard from the regions of ion suppression or enhancement.[10] You can identify these regions using a post-column infusion experiment.[5][7][10]
-
Sample Dilution: If the concentration of Deracoxib is high enough, diluting the sample with a clean solvent can reduce the concentration of interfering matrix components.[5][10]
-
Issue 2: Observing significant ion suppression for both Deracoxib and this compound.
-
Question: The peak areas for both my analyte (Deracoxib) and internal standard (this compound) are significantly lower in my plasma samples compared to the neat standards. What is causing this ion suppression?
-
Answer: Ion suppression is a common matrix effect in LC-MS/MS bioanalysis, particularly with electrospray ionization (ESI).[7][9][11] It occurs when co-eluting compounds from the biological matrix interfere with the ionization of the analyte and internal standard in the mass spectrometer's source.[12] The most common culprits in plasma are phospholipids.[7]
Troubleshooting Steps:
-
Improve Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering components before analysis.[8]
-
Liquid-Liquid Extraction (LLE): Optimize the pH and extraction solvent to selectively extract Deracoxib while leaving behind polar interferences.
-
Solid-Phase Extraction (SPE): Select an SPE sorbent and elution solvent that effectively retains and then elutes Deracoxib while washing away matrix components.[7]
-
-
Optimize Chromatography:
-
Gradient Elution: Modify your gradient to achieve better separation between your analytes and the highly retained matrix components like phospholipids.
-
Column Chemistry: Consider a different column chemistry (e.g., a phenyl-hexyl or a biphenyl (B1667301) phase) that may offer different selectivity for Deracoxib and interfering compounds.
-
-
Change Ionization Source: If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce susceptibility to matrix effects.[7]
-
Issue 3: Inconsistent this compound peak area across the analytical run.
-
Question: I'm observing a drift or significant variation in the peak area of this compound throughout my sample sequence. Should I be concerned?
-
Answer: Yes, inconsistent internal standard response can indicate a problem with the analytical method and may compromise the integrity of your data.[13] While this compound is expected to track the analyte, significant fluctuations in its signal suggest that the matrix effect is not uniform across all samples or that other issues are present.[4]
Troubleshooting Steps:
-
Investigate Sample-to-Sample Variability: Different patient or animal samples can have varying levels of lipids and other endogenous components, leading to differential matrix effects.
-
Check for Carryover: Inject a blank sample after a high concentration sample to ensure there is no carryover of Deracoxib or matrix components on the column or in the injector.
-
Evaluate Instrument Performance: A drifting internal standard signal could also indicate instability in the LC-MS/MS system, such as a fluctuating spray in the ESI source.
-
Review Sample Preparation Consistency: Ensure that the sample preparation procedure is being performed consistently for all samples. Any variation in extraction efficiency can affect the final concentration of both the analyte and the internal standard.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in bioanalysis?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[12] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, ultimately affecting the accuracy and precision of quantification.[6][9]
Q2: Why is a stable isotope-labeled internal standard like this compound preferred?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte.[2][3] This means it will behave very similarly during sample extraction, chromatography, and ionization. By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively compensated for.[4]
Q3: How can I quantitatively assess matrix effects?
A3: The most common method is the post-extraction spike .[5][6][7] This involves comparing the peak area of the analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in presence of matrix) / (Peak Area in neat solution)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF of 1 indicates no matrix effect.
Q4: What are the primary causes of matrix effects in plasma or serum samples?
A4: The primary causes of matrix effects in plasma and serum are endogenous substances such as phospholipids, salts, carbohydrates, and metabolites.[7] Exogenous substances like anticoagulants and dosing vehicles can also contribute.[12] Phospholipids are particularly problematic due to their abundance and their tendency to co-extract with many analytes.[7]
Data Presentation
Table 1: Comparison of Sample Cleanup Techniques for Mitigating Matrix Effects
| Sample Cleanup Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein removal by precipitation with an organic solvent. | Simple, fast, and inexpensive. | Limited removal of phospholipids and other endogenous components, often resulting in significant matrix effects.[8] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT by removing highly polar and non-polar interferences.[8] | Can be labor-intensive and may have lower analyte recovery. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing matrix effects.[7][8] | More complex, time-consuming, and expensive than PPT and LLE. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Deracoxib and this compound into the reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike Deracoxib and this compound into the final, dried, and reconstituted extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike Deracoxib and this compound into the blank biological matrix before the extraction process.
-
-
Analyze all three sets using the validated LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak response of Set B) / (Mean peak response of Set A)
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Mean analyte/IS peak area ratio of Set B) / (Mean analyte/IS peak area ratio of Set A)
-
-
Calculate Recovery:
-
Recovery (%) = (Mean peak response of Set C / Mean peak response of Set B) * 100
-
Protocol 2: Qualitative Assessment of Matrix Effects using Post-Column Infusion
-
Set up a post-column infusion system: Use a T-connector to introduce a constant flow of a standard solution of Deracoxib and this compound into the mobile phase between the analytical column and the mass spectrometer.
-
Establish a stable baseline: Allow the infusion to run until a stable signal for your analytes is observed.
-
Inject an extracted blank matrix sample: Prepare a blank matrix sample using your standard extraction procedure.
-
Monitor the baseline: Observe the chromatogram for any dips (ion suppression) or rises (ion enhancement) in the baseline signal. The retention times of these deviations indicate where co-eluting matrix components are affecting the ionization of your analytes.[5][7][10]
Visualizations
Caption: Troubleshooting workflow for inconsistent bioanalytical results.
Caption: Methods for assessing matrix effects in bioanalysis.
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. eijppr.com [eijppr.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nebiolab.com [nebiolab.com]
- 12. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
Improving the recovery of Deracoxib-D3 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Deracoxib-D3 during sample preparation. As a deuterated internal standard, the analytical behavior of this compound is expected to be nearly identical to that of unlabeled Deracoxib, making it an ideal tool for correcting variability in extraction, injection, and ionization.[1][2] Consistently low or variable recovery of the internal standard can compromise the accuracy and precision of analytical data.[3][4]
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What are the general causes?
Low recovery of a deuterated internal standard like this compound typically points to suboptimal conditions during the sample extraction procedure.[5] The primary causes can be grouped into three categories:
-
Inefficient Extraction: This is the most common issue, where the analyte is lost during a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) procedure. This can be due to incorrect solvent selection, improper pH, or procedural errors.[6]
-
Non-Specific Binding: As a relatively hydrophobic molecule, this compound can adsorb to the surfaces of labware, such as polypropylene (B1209903) tubes or pipette tips, leading to analyte loss.[7]
-
Matrix Effects: While the internal standard is designed to compensate for matrix effects, severe ion suppression in the mass spectrometer can lead to a perceived low recovery if the signal is significantly diminished.[4][7] Co-precipitation of the analyte with proteins during an initial precipitation step can also be a factor.[8]
Q2: I'm using Solid-Phase Extraction (SPE) and seeing low recovery. How can I troubleshoot this?
Low recovery in SPE can occur if the analyte either fails to bind to the sorbent (breakthrough) or fails to elute from it (retention).[8][9] The first step in troubleshooting is to analyze the fractions from each step of the SPE protocol (load, wash, and elution) to determine where the this compound is being lost.[8] The following table outlines common causes and solutions.
| Problem Area | Potential Cause | Recommended Solution |
| Analyte Breakthrough (Loss during Loading) | Improper conditioning or equilibration of the sorbent bed.[10][11][12] | Ensure the sorbent is properly wetted with an appropriate organic solvent (e.g., methanol) followed by an equilibration solvent similar to the sample matrix (e.g., acidified water).[12] Do not let the cartridge dry out before loading the sample.[11] |
| Sample solvent is too "strong" (contains too much organic solvent).[12] | Dilute the sample with a weaker solvent (e.g., water or an aqueous buffer) to ensure the analyte can be retained by the sorbent.[12] | |
| Incorrect sample pH for retention.[10] | Deracoxib has an acidic sulfonamide group. Adjust the sample pH to be at least 2 units below the analyte's pKa to keep it in a neutral, more hydrophobic state for better retention on a reversed-phase sorbent. | |
| Sample loading flow rate is too high.[10][12] | Decrease the flow rate during sample loading to allow sufficient time for the analyte to interact with and bind to the sorbent.[12] | |
| Analyte Loss (During Washing) | Wash solvent is too strong, prematurely eluting the analyte.[9][10] | Use a weaker wash solvent (e.g., lower the percentage of organic modifier) that is strong enough to remove interferences but not the analyte.[11] |
| Poor Elution (Analyte retained on sorbent) | Elution solvent is too weak to disrupt the analyte-sorbent interaction.[8][11] | Increase the elution strength of the solvent (e.g., increase the percentage of organic modifier like methanol (B129727) or acetonitrile).[9] It may be necessary to add a small amount of acid or base to the elution solvent to disrupt secondary interactions.[9] |
| Insufficient volume of elution solvent was used.[9][11] | Increase the volume of the elution solvent and consider applying it in multiple smaller aliquots to ensure complete elution.[11] |
Q3: What is a good starting point for an SPE sorbent for this compound?
Deracoxib is a relatively non-polar organic compound.[13][14] For extracting it from an aqueous biological matrix like plasma or urine, a non-polar sorbent that operates on the principle of reversed-phase chromatography is the most suitable choice.[15]
Good starting options include:
-
Silica-Based: C18 or C8 bonded silica (B1680970) are standard choices for non-polar compounds.[16]
-
Polymeric: Polymeric sorbents, such as those based on divinylbenzene (B73037) or a hydrophilic-lipophilic balance (HLB) chemistry, often provide higher capacity and are more stable across a wider pH range.[15][16] These can be particularly effective for NSAIDs.[17]
Q4: My recovery is poor with Liquid-Liquid Extraction (LLE). What parameters should I optimize?
LLE relies on the partitioning of an analyte between two immiscible liquid phases based on its relative solubility.[18][19] Optimizing recovery involves adjusting conditions to strongly favor the partitioning of this compound from the aqueous sample matrix into the organic extraction solvent.[20]
| Parameter | Optimization Strategy & Rationale |
| Extraction Solvent | The polarity of the extraction solvent should be matched to the analyte.[20] For this compound, water-immiscible organic solvents like ethyl acetate or methyl tert-butyl ether (MTBE) are good starting points. A solvent with a high partition coefficient for Deracoxib will yield better recovery.[19] |
| Sample pH | This is a critical parameter for ionizable compounds.[20] To maximize partitioning into the organic phase, this compound must be in its neutral (non-ionized) form. Adjust the pH of the aqueous sample to be acidic (e.g., pH 3-4) to ensure the sulfonamide group is protonated. |
| Solvent-to-Sample Ratio | A higher ratio of organic solvent to aqueous sample can drive the equilibrium towards the organic phase and improve recovery.[20] Experiment with ratios from 3:1 up to 7:1.[20] |
| Ionic Strength ("Salting Out") | Adding a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous sample can decrease the solubility of organic analytes, thereby promoting their transfer into the organic phase.[20] |
| Mixing Vigor and Time | Ensure the two phases are mixed thoroughly (e.g., by vigorous vortexing for 1-2 minutes) to maximize the surface area between the phases and allow the partitioning equilibrium to be reached.[21] |
Q5: Could my this compound be degrading or binding to labware?
While Deracoxib is a stable compound, losses due to non-specific binding (NSB) can be a significant issue for hydrophobic analytes, especially at low concentrations.[7][22]
-
Binding to Surfaces: Polypropylene, a common material for centrifuge tubes and pipette tips, can adsorb hydrophobic compounds. If NSB is suspected, consider using low-binding microcentrifuge tubes or silanized glass vials.
-
Post-Evaporation Loss: After evaporating the extraction solvent, the dried analyte residue can sometimes adhere strongly to the container surface. Ensure your reconstitution solvent has sufficient organic strength to fully redissolve the this compound before injection.
Troubleshooting Workflows
The following diagrams provide a logical approach to troubleshooting and optimizing your sample preparation method.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myadlm.org [myadlm.org]
- 5. benchchem.com [benchchem.com]
- 6. welchlab.com [welchlab.com]
- 7. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. welch-us.com [welch-us.com]
- 10. specartridge.com [specartridge.com]
- 11. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. Deracoxib | C17H14F3N3O3S | CID 3058754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Selecting the sorbent for solid phase extraction | Analytics-Shop [analytics-shop.com]
- 16. silicycle.com [silicycle.com]
- 17. researchgate.net [researchgate.net]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. economysolutions.in [economysolutions.in]
- 22. medchemexpress.com [medchemexpress.com]
Addressing isotopic interference in Deracoxib-D3 quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Deracoxib using a deuterated internal standard, Deracoxib-D3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A1: Isotopic interference, also known as crosstalk or cross-contribution, occurs when the mass spectrometer detects signals from the unlabeled analyte (Deracoxib) that overlap with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound.[1] This happens because naturally occurring heavy isotopes in Deracoxib (primarily ¹³C) can result in a molecule with a mass-to-charge ratio (m/z) that is close to or the same as that of this compound. This overlap can lead to inaccuracies in the quantification of Deracoxib.[2]
Q2: Why is this compound used as an internal standard?
A2: this compound is an ideal internal standard because it is chemically and structurally almost identical to Deracoxib. This similarity ensures that it behaves nearly identically during sample preparation, extraction, and chromatographic separation.[1] This co-elution helps to compensate for variations in sample processing and matrix effects, which are common in complex biological samples.[3][4] The mass difference due to the three deuterium (B1214612) atoms allows the mass spectrometer to differentiate it from the unlabeled Deracoxib.[1]
Q3: What are the consequences of unaddressed isotopic interference?
A3: If not properly addressed, isotopic interference can lead to several significant analytical issues, including:
-
Inaccurate Quantification: The measured concentration of Deracoxib may be artificially inflated or deflated, leading to erroneous pharmacokinetic and toxicokinetic data.[2]
-
Non-linear Calibration Curves: The calibration curve may become non-linear, particularly at higher concentrations where the isotopic contribution from the analyte becomes more significant relative to the fixed concentration of the internal standard.[5]
-
Compromised Assay Precision and Reproducibility: The overall precision and reproducibility of the analytical method can be negatively impacted.[2]
Q4: What are the typical mass transitions (MRM) for Deracoxib and this compound?
A4: The selection of appropriate precursor and product ions is critical for the sensitivity and selectivity of the LC-MS/MS method. Commonly used transitions for Deracoxib are m/z 398.1 as the precursor ion, with product ions such as m/z 205.1 (quantifier) and m/z 141.1 (qualifier).[6] For this compound, the precursor ion would be expected to be m/z 401.1, while the product ions may remain the same or be shifted depending on the location of the deuterium labels.
Troubleshooting Guides
This section provides a systematic approach to identifying, quantifying, and mitigating isotopic interference in your this compound assay.
Guide 1: Diagnosing Isotopic Interference
Symptoms:
-
Non-linear calibration curves, especially at the upper and lower limits of quantification.[7]
-
Inaccurate results for quality control (QC) samples.[7]
-
A significant peak is observed in the this compound mass channel when analyzing a blank sample spiked only with a high concentration of unlabeled Deracoxib.[7]
-
A small but noticeable peak for Deracoxib is present in samples containing only the this compound internal standard.[7]
Experimental Protocol to Confirm Interference:
This protocol will help you determine the extent of crosstalk from the analyte to the internal standard channel and vice-versa.
Methodology:
-
Prepare Test Solutions:
-
Analyte to IS Contribution: Prepare a solution containing a high concentration of unlabeled Deracoxib (e.g., at the Upper Limit of Quantification - ULOQ) in a blank matrix (e.g., plasma from an untreated animal) without any this compound.
-
IS to Analyte Contribution: Prepare a solution with the working concentration of this compound in the blank matrix without any unlabeled Deracoxib.
-
-
LC-MS/MS Analysis:
-
Inject both solutions into the LC-MS/MS system.
-
Monitor the MRM transitions for both Deracoxib (e.g., 398.1 → 205.1) and this compound (e.g., 401.1 → 205.1).
-
-
Data Analysis:
-
Analyte to IS: In the chromatogram from the high-concentration Deracoxib sample, measure the peak area of any signal detected in the this compound MRM channel at the retention time of Deracoxib.
-
IS to Analyte: In the chromatogram from the this compound only sample, measure the peak area of any signal in the Deracoxib MRM channel at the expected retention time.
-
Quantitative Data Summary:
The results from this experiment can be summarized to calculate the percentage of interference.
| Sample | Analyte Channel Peak Area (Deracoxib) | Internal Standard Channel Peak Area (this compound) | % Interference |
| High Conc. Deracoxib Standard | 1,500,000 | 22,500 | 1.5% (Analyte to IS) |
| This compound Standard | 4,500 | 900,000 | 0.5% (IS to Analyte) |
| Table 1: Example data illustrating the quantification of isotopic interference. |
The percentage of interference from the analyte to the internal standard is calculated as: (% Interference) = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100
A contribution of more than a few percent may require corrective action.[2]
Guide 2: Mitigating Isotopic Interference
If the diagnosis confirms significant isotopic interference, the following strategies can be employed.
1. Method Optimization:
-
Chromatography: While stable isotope-labeled internal standards are designed to co-elute with the analyte, in some cases, slight chromatographic separation can help differentiate the true analyte signal from the isotopic contribution. However, complete co-elution is generally preferred to ensure both experience the same matrix effects.[5]
-
Mass Spectrometry: Investigate alternative product ions for both Deracoxib and this compound. It's possible that a different fragmentation pathway will have a lower potential for isotopic overlap. This will require re-optimization of the collision energy for the new transitions.
2. Mathematical Correction:
If experimental mitigation is not fully successful, a mathematical correction can be applied to the data.[5] This approach corrects the measured peak areas for the contribution from the interfering species.
Experimental Protocol for Correction:
-
Determine Correction Factor: Using the data from the "Analyte to IS Contribution" experiment in Guide 1, calculate the average percentage of the Deracoxib signal that contributes to the this compound channel. This is your correction factor.
-
Apply Correction: For each unknown sample, the true peak area of the internal standard can be calculated using the following formula: Corrected IS Peak Area = Measured IS Peak Area - (Measured Analyte Peak Area * Correction Factor)
-
Quantify: Use the corrected internal standard peak area to calculate the concentration of Deracoxib in your samples. It is crucial to validate this correction method thoroughly to ensure it provides accurate results across the entire calibration range.[2]
Visualizations
References
Stability issues of Deracoxib-D3 in different solvents and temperatures
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Deracoxib-D3?
A1: For optimal stability, this compound should be stored under conditions that minimize degradation and prevent deuterium-hydrogen (H/D) exchange.[1] For solid or lyophilized powder, storage at -20°C or colder in a desiccator is recommended to protect from moisture.[1] Solutions of this compound should be stored in tightly sealed, amber vials at low temperatures, typically 2-8°C for short-term storage and -20°C for long-term storage, to protect from light.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: The choice of solvent is critical to prevent H/D exchange.[1] High-purity aprotic solvents such as acetonitrile (B52724), methanol, or ethyl acetate (B1210297) are generally recommended.[1] It is crucial to avoid acidic or basic aqueous solutions, as these can catalyze the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[1] The solvent should also be compatible with your analytical method (e.g., LC-MS/MS).
Q3: How stable is this compound in different solvents and at various temperatures?
A3: While specific stability data for this compound is limited, studies on other Coxibs suggest that they are relatively stable.[2] Degradation is more likely to occur under acidic or basic conditions compared to neutral conditions.[2][3] Elevated temperatures will accelerate the degradation process. For instance, a study on various Coxibs showed that they degraded more in acidic environments than in alkaline environments.[2]
Q4: What are the likely degradation products of this compound?
A4: Based on forced degradation studies of other Coxibs like Celecoxib (B62257) and Robenacoxib, potential degradation pathways may include hydrolysis of the sulfonamide group or cleavage of the pyrazole (B372694) ring under harsh acidic or basic conditions.[2][4] For example, under acidic conditions, Robenacoxib has been shown to degrade into multiple products.[2] Oxidation can also lead to the formation of N-oxides or hydroxylated derivatives.
Q5: My analytical results are inconsistent. Could it be due to the instability of my this compound internal standard?
A5: Inconsistent analytical results can indeed be a consequence of internal standard instability. If you suspect this to be the case, consider the following:
-
H/D Exchange: If you are using protic solvents or your samples have an acidic or basic pH, deuterium exchange could be occurring, leading to a shift in the mass-to-charge ratio and inaccurate quantification.
-
Degradation: If the storage conditions are not optimal (e.g., exposure to light, elevated temperatures), your this compound may be degrading, leading to a lower-than-expected internal standard response.
-
Solvent Mismatch: Ensure the solvent used to prepare your working standards is compatible with your mobile phase to avoid precipitation or peak shape issues.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for this compound
-
Potential Cause: Suboptimal chromatographic conditions or interaction with active sites on the column.
-
Troubleshooting Steps:
-
Ensure the mobile phase pH is appropriate for the analyte. For sulfonamides, a slightly acidic mobile phase can improve peak shape.
-
Consider using a column with end-capping to minimize silanol (B1196071) interactions.
-
Optimize the organic modifier concentration in the mobile phase.
-
Issue 2: Drifting Retention Time for this compound
-
Potential Cause: Column aging, temperature fluctuations, or changes in mobile phase composition.
-
Troubleshooting Steps:
-
Equilibrate the column for a sufficient time before starting the analytical run.
-
Use a column oven to maintain a constant temperature.
-
Prepare fresh mobile phase daily and ensure it is well-mixed.
-
Issue 3: Loss of this compound Signal Intensity
-
Potential Cause: Degradation of the standard, adsorption to container surfaces, or instrument issues.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from the solid material.
-
Use silanized glass or polypropylene (B1209903) vials to minimize adsorption.
-
Verify instrument performance by injecting a known stable compound.
-
Data Presentation
Table 1: Summary of Stability of Structurally Similar Coxibs under Forced Degradation Conditions
| Stress Condition | Celecoxib | Valdecoxib | Robenacoxib | Firocoxib |
| Acidic (e.g., 0.1 M HCl, 60°C) | Stable to moderate degradation[5][6] | Significant degradation | Decomposes the fastest[2] | Less stable[3] |
| Basic (e.g., 0.1 M NaOH, 60°C) | Stable to moderate degradation[6] | Significant degradation | Relatively stable[2] | Quite stable[3] |
| Oxidative (e.g., 3% H₂O₂, 60°C) | Stable to moderate degradation[5][6] | Stable | Relatively stable[2] | Stable |
| Thermal (e.g., 60-80°C) | Generally stable[4][6] | Stable | Relatively stable[2] | Stable |
| Photolytic (e.g., UV light) | Minimal degradation[4] | Stable | Relatively stable[2] | Stable |
Disclaimer: This table is a summary of findings for other Coxibs and should be used as a general guide for the expected stability of this compound. Actual stability should be confirmed experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.[7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid this compound and a solution of this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for a defined period.[8]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of this compound in the stressed samples to that of an unstressed control sample.
-
Identify and characterize any significant degradation products using mass spectrometry.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions along with the Assessment of Their Potential Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photochemical, thermal, biological and long-term degradation of celecoxib in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Purity Assessment of Deracoxib-D3 Internal Standard
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purity assessment of Deracoxib-D3 internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the critical purity aspects to consider for this compound as an internal standard?
A1: Two primary aspects of purity are crucial for this compound when used as an internal standard:
-
Chemical Purity: This refers to the percentage of this compound present compared to any unlabeled Deracoxib or other structurally related impurities. High chemical purity is essential to prevent interference with the quantification of the target analyte.[1]
-
Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of Deracoxib molecules that are labeled with deuterium (B1214612) (D3) versus those that are unlabeled (D0). High isotopic enrichment is necessary to minimize the contribution of the internal standard to the analyte signal.[1]
Q2: What are the common analytical challenges encountered when using deuterated internal standards like this compound?
A2: Researchers may encounter several issues, including:
-
Isotopic Exchange: Deuterium atoms can sometimes be replaced by hydrogen atoms from the solvent or matrix, a phenomenon known as back-exchange.[1][2][3] This is more likely to occur if the deuterium labels are in chemically labile positions.[1][2]
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[1][2] This can lead to differential matrix effects.
-
Presence of Unlabeled Analyte: The internal standard solution may contain a small amount of the unlabeled analyte (Deracoxib), which can lead to an overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).[2]
Q3: What is an acceptable level of unlabeled Deracoxib in a this compound internal standard lot?
A3: The response of the unlabeled analyte in a blank sample spiked only with the internal standard should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte.[2]
Troubleshooting Guides
Issue 1: High Response for Unlabeled Analyte in Blank Samples
Problem: When analyzing a blank matrix sample spiked only with this compound, a significant peak is observed at the retention time and mass transition of unlabeled Deracoxib.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Acceptance Criteria/Action |
| Contaminated Internal Standard | Analyze a fresh dilution of the this compound standard in a clean solvent (e.g., methanol (B129727) or acetonitrile). | If a significant peak for unlabeled Deracoxib is still present, the internal standard lot may have insufficient chemical and isotopic purity. Contact the supplier for a certificate of analysis or a new lot. |
| Isotopic Exchange | Evaluate the stability of the deuterium label in the sample matrix and analytical conditions. This can be done by incubating the internal standard in the matrix at different pH values and temperatures and monitoring the increase in the unlabeled analyte signal over time. | If isotopic exchange is confirmed, consider adjusting the pH of the mobile phase or sample preparation solutions to be closer to neutral. Avoid strongly acidic or basic conditions.[2] |
| In-source Fragmentation/Conversion | Optimize the mass spectrometer source conditions (e.g., source temperature, voltages) to minimize in-source conversion of the deuterated internal standard to the unlabeled form. | The goal is to find a balance between efficient ionization and minimal fragmentation or conversion. |
Issue 2: Chromatographic Separation of Deracoxib and this compound
Problem: The peaks for Deracoxib and this compound are not co-eluting, which can lead to differential matrix effects and inaccurate quantification.[1]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Action |
| High Chromatographic Resolution | The analytical column may have too high a resolution, leading to the separation of the isotopologues. | Consider using a shorter column or a column with a larger particle size to reduce the overall resolution and ensure co-elution.[1] |
| Mobile Phase Composition | The mobile phase composition may be contributing to the separation. | Adjust the organic-to-aqueous ratio or the type of organic modifier in the mobile phase. |
Experimental Protocols
Protocol 1: Assessment of Chemical and Isotopic Purity by LC-MS/MS
This protocol outlines a general method for assessing the purity of a this compound internal standard.
1. Preparation of Solutions:
-
This compound Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Deracoxib Stock Solution: Prepare a stock solution of unlabeled Deracoxib in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of both the this compound and Deracoxib stock solutions in a 50:50 (v/v) acetonitrile:water mixture to create working standards.
2. LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 column (e.g., Atlantis C18).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Injection Volume: 10 µL.
-
MS/MS Transitions:
-
Deracoxib: Monitor the appropriate precursor to product ion transition.
-
This compound: Monitor the appropriate precursor to product ion transition (typically M+3).
-
3. Data Analysis:
-
Chemical Purity: Inject the this compound solution and monitor for the presence of the unlabeled Deracoxib transition. The peak area of the unlabeled Deracoxib should be minimal compared to the this compound peak area.
-
Isotopic Purity: Calculate the percentage of the D3-labeled species relative to the sum of all isotopic species.
Illustrative Purity Data for this compound
| Parameter | Specification | Example Result |
| Chemical Purity (by HPLC-UV) | >99% | 99.5% |
| Isotopic Enrichment (by LC-MS/MS) | ≥98% | 99.2% |
| Unlabeled (D0) Content | < 0.5% | 0.3% |
Visualizations
Caption: Workflow for the purity assessment of this compound internal standard.
Caption: Troubleshooting decision tree for high unlabeled analyte signal.
References
Calibration curve linearity issues with Deracoxib-D3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering calibration curve linearity issues with Deracoxib-D3 in LC-MS/MS analyses.
Troubleshooting Guide: Addressing Calibration Curve Non-Linearity
Non-linear calibration curves for Deracoxib, even with the use of a deuterated internal standard like this compound, can be a source of inaccurate quantification. This guide provides a systematic approach to diagnose and resolve these issues.
Question: My calibration curve for Deracoxib using this compound is non-linear, especially at higher concentrations. What are the potential causes and how can I fix it?
Answer: Non-linearity in your calibration curve can stem from several factors, broadly categorized into analytical instrument issues, matrix effects, and sample/standard preparation errors. A systematic troubleshooting approach is recommended.
Step 1: Evaluate Instrument Performance and Data Processing
The first step is to rule out issues with the LC-MS/MS system and the data processing parameters.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and a non-linear curve.[1][2][3]
-
Inappropriate Regression Model: Forcing a linear regression model over a wide dynamic range where the response is inherently non-linear will result in a poor fit and inaccurate quantification at the extremes of the curve.
Recommended Solutions & Experimental Protocols:
-
Protocol: Verifying and Addressing Detector Saturation
-
Extend the Calibration Curve: Prepare and analyze standards at concentrations higher than your current upper limit of quantification (ULOQ). If the response plateaus, detector saturation is likely.
-
Dilute Samples: Dilute samples that are expected to have high concentrations to fall within the linear range of the assay.[1]
-
Optimize Detector Settings: Consult your instrument manual to adjust detector settings (e.g., detector voltage) to potentially extend the linear dynamic range.
-
-
Protocol: Evaluating and Optimizing the Regression Model
-
Compare Regression Models: Process your calibration data using both a linear (weighted and non-weighted) and a non-linear (e.g., quadratic) regression model.
-
Assess Goodness of Fit: Evaluate the coefficient of determination (R²) and, more importantly, the back-calculated accuracy of your calibration standards for each model. The model that provides the best accuracy across the entire concentration range is the most appropriate. For regulated bioanalysis, the back-calculated concentrations should generally be within ±15% of the nominal value (±20% for the LLOQ).[1]
-
Data Presentation: Comparison of Regression Models
| Nominal Conc. (ng/mL) | Linear Fit (1/x weighting) Back-Calculated Conc. (ng/mL) | % Deviation (Linear) | Quadratic Fit (1/x² weighting) Back-Calculated Conc. (ng/mL) | % Deviation (Quadratic) |
| 1.0 | 0.95 | -5.0% | 1.02 | 2.0% |
| 5.0 | 5.15 | 3.0% | 5.05 | 1.0% |
| 50.0 | 52.5 | 5.0% | 49.8 | -0.4% |
| 500.0 | 565.0 | 13.0% | 505.0 | 1.0% |
| 1000.0 | 1180.0 | 18.0% | 1010.0 | 1.0% |
| 2000.0 | 2400.0 | 20.0% | 1980.0 | -1.0% |
This table illustrates a common scenario where a quadratic fit provides better accuracy over a wide concentration range where a linear fit shows significant deviation at the higher end.
Step 2: Investigate Matrix Effects
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common cause of non-linearity.[4] While deuterated internal standards like this compound are designed to compensate for these effects, they may not always be perfect.[4][5]
-
Differential Matrix Effects: A slight chromatographic shift between Deracoxib and this compound, sometimes caused by the "isotope effect," can lead to them eluting in regions with different degrees of ion suppression or enhancement.[4][5]
-
Concentration-Dependent Matrix Effects: The extent of ion suppression or enhancement can change with the concentration of the analyte itself, leading to a non-linear response.[1]
Recommended Solutions & Experimental Protocols:
-
Protocol: Assessing Matrix Effects
-
Post-Extraction Addition: Prepare three sets of samples:
-
Set A: Neatsolution of Deracoxib and this compound in the final reconstitution solvent.
-
Set B: Blank matrix extract spiked with Deracoxib and this compound post-extraction.
-
Set C: Spiked matrix samples (Deracoxib and this compound added before extraction).
-
-
Calculate Matrix Factor (MF) and Internal Standard Normalized MF:
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
IS-Normalized MF = (MF of Deracoxib) / (MF of this compound)
-
-
Interpretation: An IS-Normalized MF value close to 1.0 indicates good compensation for matrix effects. Values significantly different from 1.0 suggest differential matrix effects.
-
-
Protocol: Improving Sample Preparation
-
If significant matrix effects are identified, enhance your sample cleanup procedure.
-
Solid-Phase Extraction (SPE): Generally more effective at removing interfering matrix components than simple protein precipitation.
-
Liquid-Liquid Extraction (LLE): An alternative extraction technique that can provide a cleaner sample extract.
-
Data Presentation: Matrix Effect Assessment
| Sample Set | Deracoxib Peak Area | This compound Peak Area | Matrix Factor (Deracoxib) | Matrix Factor (this compound) | IS-Normalized Matrix Factor |
| Set A (Neat) | 1,200,000 | 1,500,000 | - | - | - |
| Set B (Post-Spike) | 960,000 | 1,125,000 | 0.80 | 0.75 | 1.07 |
| Set C (Pre-Spike) | 880,000 | 1,050,000 | - | - | - |
This table demonstrates a scenario with some ion suppression, but the IS-normalized matrix factor close to 1.0 suggests the internal standard is adequately compensating.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-linear calibration curves in LC-MS/MS analysis?
A1: The most common causes include:
-
Detector Saturation: The detector's response is no longer proportional at high analyte concentrations.[1][2][3]
-
Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix.[2][4]
-
Ionization Saturation: At high concentrations, the analyte and internal standard can compete for ionization in the ion source.[2]
-
Inaccurate Standard Preparation: Errors in serial dilutions of calibration standards are a frequent source of non-linearity.[1]
-
Inappropriate Regression Model: Using a linear model for an inherently non-linear response.
Q2: Can a deuterated internal standard like this compound completely eliminate linearity issues?
A2: While highly effective, deuterated internal standards may not always perfectly compensate for all issues leading to non-linearity.[4] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic separation between the analyte and the deuterated internal standard.[4][5] If this separation results in the two compounds eluting into regions with different levels of ion suppression, it can lead to inaccurate quantification and a non-linear response ratio.[5]
Q3: What is an acceptable R² value for a calibration curve?
A3: While a coefficient of determination (R²) value of ≥ 0.99 is a common criterion for linearity, it should not be the sole indicator of a good fit.[1] It is crucial to also examine the back-calculated accuracy of the calibration standards. A high R² value can be misleading, and a residuals plot can provide a better visual assessment of the curve's goodness of fit.
Q4: What should I do if my calibration curve is consistently non-linear?
A4: If you have ruled out instrument issues and standard preparation errors, consider the following:
-
Narrow the Calibration Range: Reduce the upper limit of your calibration curve to a range where linearity is observed.
-
Use a Non-Linear Regression Model: A quadratic fit (weighted 1/x or 1/x²) is often suitable for LC-MS/MS data.
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method like SPE to minimize matrix effects.
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting calibration curve linearity issues and the potential causes of non-linearity.
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Potential causes of calibration curve non-linearity.
References
Overcoming challenges in the synthesis of deuterated Deracoxib
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming challenges in the synthesis of deuterated Deracoxib. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guide
Issue: Low Deuterium (B1214612) Incorporation
Q1: We are observing low deuterium incorporation in our synthesis of deuterated Deracoxib. What are the potential causes and how can we address this?
A1: Low deuterium incorporation is a common challenge in the synthesis of deuterated compounds and can arise from several factors. A primary cause is often an incomplete isotopic exchange due to equilibrium constraints.[1] Here are some common causes and troubleshooting steps:
-
Insufficient Deuterium Source: The molar ratio of the deuterium source (e.g., D₂O, CD₃OD) to the substrate may be inadequate, especially during scale-up.
-
Solution: Increase the molar excess of the deuterated reagent to drive the equilibrium towards the deuterated product.[1]
-
-
Suboptimal Reaction Conditions: The temperature and reaction time may not be sufficient to achieve complete exchange.
-
Solution: Gradually increase the reaction temperature and/or extend the reaction time. It is crucial to monitor the reaction progress closely using techniques like ¹H NMR or mass spectrometry to determine the optimal conditions without promoting side reactions.[1]
-
-
Catalyst Deactivation: The catalyst used for the hydrogen-deuterium (H-D) exchange may lose activity, particularly at a larger scale, due to impurities or changes in reaction conditions.
-
Solution: Consider increasing the catalyst loading or using a more robust catalyst. For heterogeneous catalysts, ensure efficient stirring to maximize surface contact.
-
-
Back-Exchange: Contamination with protic solvents (containing ¹H) can lead to the replacement of deuterium with hydrogen, a phenomenon known as back-exchange.
-
Solution: Ensure all solvents and reagents are anhydrous and, where feasible, deuterated. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Issue: Formation of Side Products and Impurities
Q2: Our reaction mixture shows the presence of significant side products and impurities. What are the likely causes and how can we minimize their formation?
A2: The formation of side products can be attributed to several factors, including reaction conditions and the inherent reactivity of the starting materials and intermediates.
-
"Hot Spots" in a Large-Scale Reaction: Inadequate mixing in large reactors can create localized areas of high temperature ("hot spots"), which can promote decomposition or unwanted side reactions.[1]
-
Solution: Improve the efficiency of stirring. For highly exothermic reactions, consider a slower rate of reagent addition or enhanced cooling of the reactor.[1]
-
-
Extended Reaction Times at Elevated Temperatures: Prolonged exposure to high temperatures can lead to the thermal degradation of the product or reagents.[1]
-
Solution: Optimize the reaction time and temperature as described in the troubleshooting section for low deuterium incorporation.[1]
-
-
Metabolic Switching: While this is an in vivo consideration, it's a critical aspect of deuterated drug development. Deuteration at one site can alter the metabolic pathway, leading to the formation of different metabolites.
-
Solution: This is a strategic consideration during the design of the deuterated molecule. Careful selection of the deuteration site is crucial to avoid unintended metabolic switching.
-
Issue: Purification Challenges
Q3: We are facing difficulties in purifying the deuterated Deracoxib to the desired level of chemical and isotopic purity. What strategies can we employ?
A3: Purifying deuterated compounds can be challenging due to the potential for back-exchange and the difficulty in separating isotopic mixtures.
-
Difficulty in Removing Chemical Impurities: Standard purification methods may not be sufficient or could lead to product loss.
-
Solution: A combination of purification techniques may be necessary. Recrystallization from appropriate anhydrous solvents is a common first step. Chromatographic methods such as flash chromatography or High-Performance Liquid Chromatography (HPLC) can also be effective. Ensure that all solvents used in chromatography are anhydrous to prevent back-exchange.
-
-
Achieving High Isotopic Purity: It is often difficult to achieve 100% isotopic purity, and standard purification methods are generally not suitable for separating isotopic mixtures.[1]
-
Solution: The key to high isotopic purity lies in optimizing the synthesis to maximize deuterium incorporation. Purification steps should be designed to remove chemical impurities without affecting the isotopic composition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of synthesizing a deuterated version of Deracoxib?
A1: The primary motivation for deuterating drugs like Deracoxib is to improve their pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a slower rate of metabolism, a phenomenon known as the kinetic isotope effect.[2] Potential benefits include:
-
Improved Metabolic Stability: A slower metabolism can lead to a longer half-life in the body.
-
Reduced Dosage Frequency: A longer half-life may allow for less frequent dosing.[2]
-
Lower Toxicity: By slowing the formation of potentially toxic metabolites, deuteration can lead to a better safety profile.[2]
-
Enhanced Efficacy: A more stable drug can have a longer residence time at its target, potentially increasing its therapeutic effect.[2]
Q2: How can we accurately determine the isotopic purity of our synthesized deuterated Deracoxib?
A2: A combination of analytical techniques is recommended for accurately determining isotopic purity:
-
Mass Spectrometry (MS): Provides information on the distribution of isotopologues and can be used to calculate the percentage of deuterium incorporation.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of proton signals at the sites of deuteration, providing a quantitative measure of deuterium incorporation. ²H NMR can directly detect the presence and location of deuterium atoms.
Q3: Are deuterated drugs like deuterated Deracoxib considered New Chemical Entities (NCEs) by regulatory agencies?
A3: Yes, in most jurisdictions, deuterated versions of existing drugs are typically classified as NCEs. This is because the changes in pharmacokinetic properties can be significant, warranting a full new drug application (NDA) process to ensure safety and efficacy.
Q4: What are the main challenges when scaling up the synthesis of deuterated compounds?
A4: Scaling up the synthesis of deuterated compounds presents several challenges:
-
Cost and Availability of Deuterated Reagents: Deuterium sources like D₂O and other deuterated reagents are significantly more expensive than their non-deuterated counterparts, making large-scale production costly.[1]
-
Maintaining Reaction Control: Ensuring consistent temperature and efficient mixing in large reactors is more complex and can impact the yield and purity of the final product.[1]
-
Purification: Removing impurities without significant loss of the valuable deuterated product is a major hurdle at a larger scale.[1]
Data Presentation
Table 1: Illustrative Yield and Deuterium Incorporation for a Hypothetical Deuterated Deracoxib Synthesis
| Step | Reaction | Reagents | Typical Yield (%) | Deuterium Incorporation (%) |
| 1 | Formation of Deuterated Precursor | 4-bromo-2-fluoro-1-(methoxy-d3)-benzene, 4-(5-(difluoromethyl)-1H-pyrazol-3-yl)benzenesulfonamide | 85-95 | >98 (at methoxy (B1213986) group) |
| 2 | Cyclization to form Deuterated Deracoxib | Deuterated Precursor, Base | 70-85 | >98 (at methoxy group) |
Note: This data is illustrative and based on typical yields for analogous reactions. Actual results may vary.
Table 2: Comparison of Analytical Techniques for Characterization
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Position and percentage of deuterium incorporation (by signal reduction) | Quantitative, provides structural information | Can be complex to interpret with overlapping signals |
| ²H NMR | Direct detection and localization of deuterium | Unambiguous detection of deuterium | Lower sensitivity than ¹H NMR |
| Mass Spec | Isotopic distribution, confirmation of molecular weight | Highly sensitive, provides molecular weight information | Does not provide precise location of deuterium |
| LC-MS/MS | Quantification in biological matrices | High sensitivity and selectivity for complex samples | Requires a deuterated internal standard for accurate quantification |
Experimental Protocols
Protocol 1: Hypothetical Synthesis of Deuterated Deracoxib (Deracoxib-d3)
This protocol is a hypothetical example based on the known synthesis of Deracoxib and general methods for introducing deuterium.
Step 1: Synthesis of 4-bromo-2-fluoro-1-(methoxy-d3)-benzene
-
To a solution of 4-bromo-2-fluorophenol (B1271925) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an argon atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add iodomethane-d3 (B117434) (CD₃I, 1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with ice-water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-bromo-2-fluoro-1-(methoxy-d3)-benzene.
Step 2: Synthesis of Deuterated Deracoxib (this compound)
-
In a sealed tube, combine 4-bromo-2-fluoro-1-(methoxy-d3)-benzene (1 equivalent), 4-(5-(difluoromethyl)-1H-pyrazol-3-yl)benzenesulfonamide (1.1 equivalents), copper(I) iodide (0.1 equivalents), L-proline (0.2 equivalents), and potassium carbonate (2 equivalents) in anhydrous DMSO.
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 110 °C for 24 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography followed by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford this compound.
Protocol 2: Quantification of Deuterated Deracoxib in Plasma using LC-MS/MS
This protocol is adapted from a method for the quantification of non-deuterated Deracoxib.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., a different deuterated analog of Deracoxib or a structurally similar deuterated compound).
-
Precipitate proteins by adding 300 µL of cold acetonitrile (B52724).
-
Vortex and centrifuge the sample.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific parent and daughter ion transitions for deuterated Deracoxib and the internal standard.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of deuterated Deracoxib.
-
Determine the concentration of the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
-
Visualizations
Caption: Workflow for the synthesis of deuterated Deracoxib.
References
Validation & Comparative
The Gold Standard in Bioanalysis: A Comparative Guide to Deracoxib-D3 and Other Internal Standards for Deracoxib Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Deracoxib, the choice of an appropriate internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Deracoxib-D3, a deuterated stable isotope-labeled internal standard, with other common alternatives, supported by experimental data and detailed methodologies.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is fundamental for correcting variability introduced during sample preparation, injection, and ionization. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it behaves similarly throughout the analytical process, thereby providing reliable quantification.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in the field.[1][2]
The Superiority of Deuterated Internal Standards
Deuterated internal standards like this compound are structurally identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium.[2] This subtle mass difference allows for their distinct detection by a mass spectrometer, while their nearly identical chemical and physical properties ensure they co-elute with the analyte and experience similar ionization suppression or enhancement effects in the MS source.[2] This intrinsic characteristic allows them to effectively compensate for variations in sample extraction recovery and matrix effects, leading to higher data quality.[2][3]
Alternatives to SIL internal standards include structurally similar compounds, which are often chosen due to lower cost or easier availability.[1] However, these analogs may not perfectly mirror the behavior of the analyte during analysis, potentially leading to less accurate and precise results.[1]
Comparative Performance Data
The precision of an analytical method is a key indicator of its performance and is often expressed as the coefficient of variation (%CV). Lower %CV values indicate higher precision. The following table summarizes the intra- and inter-assay precision for the analysis of Deracoxib using a deuterated internal standard (Deracoxib-D4, a close analog of this compound) and a structurally similar internal standard. The data clearly demonstrates the superior precision achieved with the deuterated standard.
| Internal Standard Type | Analyte Concentration | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) |
| Deuterated (Deracoxib-D4) | Low QC | 2.8 | 4.5 |
| Mid QC | 2.1 | 3.9 | |
| High QC | 1.9 | 3.5 | |
| Structurally Similar | Low QC | 6.2 | 8.8 |
| Mid QC | 5.5 | 7.1 | |
| High QC | 4.8 | 6.5 |
Data compiled from published analytical methods.[1] QC = Quality Control.
Principle of Internal Standardization
The fundamental principle of using an internal standard is to add a known amount of a compound that is chemically and physically similar to the analyte to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification. This normalization corrects for variations that can occur during the analytical workflow.
Experimental Protocols
A robust and reliable analytical method is crucial for accurate quantification. The following is a representative experimental protocol for the determination of Deracoxib in plasma using a deuterated internal standard and LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (or calibration standard/quality control), add 20 µL of the this compound internal standard working solution (e.g., 500 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Deracoxib and this compound should be determined and optimized.
3. Data Analysis
-
A calibration curve is constructed by plotting the peak area ratio of Deracoxib to this compound against the concentration of the calibration standards.
-
The concentration of Deracoxib in the unknown samples is then calculated from the regression equation of the calibration curve.
Experimental Workflow
The overall workflow for the bioanalysis of Deracoxib using a deuterated internal standard involves several sequential steps, from sample collection to final data interpretation.
Conclusion
The selection of an appropriate internal standard is a critical factor in developing robust and reliable bioanalytical methods for Deracoxib quantification. The experimental evidence strongly supports the use of deuterated internal standards like this compound.[1][2] Their ability to closely track the analyte throughout the analytical process leads to superior precision and accuracy by effectively compensating for matrix effects and other sources of variability.[1][2] While structurally similar compounds may offer a more cost-effective alternative, they may not provide the same level of performance, potentially compromising the quality of the generated data.[1] For researchers seeking the highest level of confidence in their results for pharmacokinetic, toxicokinetic, and other drug development studies, this compound is the recommended internal standard for Deracoxib analysis.
References
Cross-Validation of Analytical Methods for Deracoxib Quantification: A Comparative Guide Featuring Deracoxib-D3
In the development and validation of bioanalytical methods, ensuring the accuracy and reproducibility of results is paramount. Cross-validation is a critical process performed to verify that a new or modified analytical method provides comparable data to an established, validated method. This guide provides an objective comparison of two distinct analytical methods for the quantification of Deracoxib, a non-steroidal anti-inflammatory drug (NSAID), with a focus on the use of its stable isotope-labeled (SIL) internal standard, Deracoxib-D3.
The comparison will focus on a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using this compound as the internal standard, versus a more traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) method that employs a structurally similar compound as an internal standard. The use of a SIL internal standard like this compound is considered the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout the sample preparation and analysis process, correcting for variability more effectively than a structural analog.[1][2][3]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the two analytical methods for Deracoxib quantification. The data is synthesized from various bioanalytical method validation reports and application notes.[4][5][6][7]
| Performance Parameter | LC-MS/MS with this compound | HPLC-UV with Structural Analog IS | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | ≥ 0.995 | ≥ 0.990 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL | - |
| Intra-Assay Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±10% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Mean Recovery | Consistent and reproducible | Consistent and reproducible | Not specified, but should be consistent |
Experimental Protocols
Detailed methodologies for the two analytical approaches are provided below. These protocols are representative and may require optimization for specific laboratory conditions and matrices.
Method 1: LC-MS/MS with this compound Internal Standard
This method offers high sensitivity and selectivity for the quantification of Deracoxib in biological matrices such as plasma.[5]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL).[5]
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitute the residue in 100 µL of the mobile phase.[5]
-
-
Chromatographic Conditions:
-
HPLC System: Agilent, Shimadzu, or equivalent.
-
Column: C18 analytical column (e.g., 50 x 3 mm, 5 µm particle size).[8]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).[8]
-
Flow Rate: 0.5 mL/min.[8]
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for Deracoxib and this compound would be monitored.
-
Method 2: HPLC-UV with Structural Analog Internal Standard
This method is a more widely available technique, though generally less sensitive than LC-MS/MS. A structurally similar compound, such as Celecoxib, can be used as an internal standard.[4][5]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma, add the internal standard solution (e.g., Celecoxib).[4]
-
Add 250 µL of isopropyl alcohol and 1 mL of chloroform.[4]
-
Vortex the mixture for 30 seconds.[4]
-
Centrifuge at 2000 x g for 10 minutes.[4]
-
Transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent, Shimadzu, or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150×4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 10 mM ammonium (B1175870) acetate (B1210297) buffer).[8]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 50 µL.
-
-
UV Detection:
-
Wavelength: 235 nm.[8]
-
Visualizations
The following diagrams illustrate the cross-validation workflow and the mechanism of action of Deracoxib.
Caption: Workflow for the cross-validation of two analytical methods.
Caption: Deracoxib's mechanism of action via selective COX-2 inhibition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. benchchem.com [benchchem.com]
Isotope Effect of Deuterium on the Bioactivity of Deracoxib: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the non-steroidal anti-inflammatory drug (NSAID) Deracoxib (B1670271) and a hypothetical deuterated analog. While direct experimental data on deuterated Deracoxib is not currently available in peer-reviewed literature, this document extrapolates potential effects based on established principles of deuterium (B1214612) isotope effects on drug metabolism and pharmacokinetics, drawing parallels from studies on other COX-2 inhibitors.
Introduction to Deracoxib and the Deuterium Isotope Effect
Deracoxib is a potent and selective cyclooxygenase-2 (COX-2) inhibitor used in veterinary medicine to control pain and inflammation.[1][2][3] Like other NSAIDs, its therapeutic effects are derived from the inhibition of prostaglandin (B15479496) synthesis.[1][2][3] The "deuterium isotope effect" refers to the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.[4] In drug development, substituting hydrogen with its heavier, stable isotope deuterium at specific metabolic sites can slow down drug metabolism, potentially leading to an improved pharmacokinetic profile, such as increased half-life and systemic exposure, and potentially reduced formation of toxic metabolites.[4][5]
Comparative Bioactivity and Pharmacokinetics: Deracoxib vs. Hypothetical Deuterated Deracoxib
Due to the absence of direct experimental data for deuterated Deracoxib, the following table presents the known pharmacokinetic parameters of Deracoxib and a projected profile for a deuterated version based on findings for other deuterated COX-2 inhibitors like Celecoxib and Rofecoxib (B1684582).[6][7] It is crucial to note that these projections are theoretical and require experimental validation.
Table 1: Comparison of Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | Deracoxib (Experimental Data) | Deuterated Deracoxib (Projected) | Potential Advantage of Deuteration |
| Mechanism of Action | Selective COX-2 Inhibitor[1][2][3] | Selective COX-2 Inhibitor (unlikely to change) | No anticipated change in selectivity.[7] |
| IC50 (COX-2) | Not consistently reported for canine COX-2 in readily available literature. IC50 against canine osteosarcoma cells: 70-150 µM[8] | Expected to be similar to Deracoxib.[7] | Maintained therapeutic efficacy. |
| IC50 (COX-1) | Significantly higher than for COX-2, indicating selectivity.[1] | Expected to be similar to Deracoxib.[7] | Maintained safety profile regarding COX-1 inhibition. |
| Half-life (t1/2) | ~3 hours in dogs[1][2] | Potentially prolonged | Reduced dosing frequency, improved patient compliance. |
| Area Under the Curve (AUC) | Dose-dependent | Potentially increased[7] | Enhanced drug exposure, potentially allowing for lower doses. |
| Metabolism | Hepatic biotransformation[1] | Slower rate of metabolism at the site of deuteration.[5] | Reduced metabolic clearance, leading to higher plasma concentrations. |
| Toxicity | Potential for gastrointestinal, renal, and hepatic adverse effects, typical of NSAIDs.[1] | Potentially altered toxicity profile; may reduce formation of reactive metabolites. | Improved safety profile. |
Signaling Pathway: Deracoxib's Mechanism of Action
Deracoxib exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which is a key enzyme in the arachidonic acid cascade responsible for the production of prostaglandins (B1171923) that mediate pain and inflammation.
Caption: Mechanism of action of Deracoxib in the arachidonic acid pathway.
Experimental Protocols
While specific protocols for a deuterated Deracoxib are not available, the following are standard methodologies that would be employed to compare its bioactivity with the parent compound.
In Vitro COX-2 Inhibition Assay
A common method to determine the inhibitory activity of a compound against COX-2 is a cell-free enzyme assay.
Protocol Outline:
-
Reagents and Materials: Recombinant canine COX-2 enzyme, arachidonic acid (substrate), a detection reagent (e.g., a fluorescent probe that reacts with the prostaglandin product), test compounds (Deracoxib and deuterated Deracoxib), and a known COX-2 inhibitor as a positive control (e.g., Celecoxib).[9][10][11]
-
Procedure:
-
The recombinant COX-2 enzyme is incubated with the test compound at various concentrations.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The formation of the prostaglandin product is measured over time using a plate reader (e.g., fluorescence or absorbance).
-
The IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[12]
-
Caption: Workflow for an in vitro COX-2 inhibition assay.
In Vivo Pharmacokinetic Study in a Canine Model
To assess the pharmacokinetic profile of deuterated Deracoxib compared to Deracoxib, a crossover study in a canine model would be appropriate.
Protocol Outline:
-
Subjects: A cohort of healthy adult dogs.
-
Study Design: A randomized, crossover design where each dog receives a single oral dose of both Deracoxib and deuterated Deracoxib, with a washout period between treatments.
-
Dosing: Administration of the respective compounds, typically with food to mimic clinical use.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) via a catheter.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and t1/2.[13][14][15][16]
Caption: Workflow for a crossover pharmacokinetic study in a canine model.
Conclusion
The strategic deuteration of Deracoxib presents a promising avenue for enhancing its pharmacokinetic properties. Based on the established principles of the deuterium isotope effect and evidence from other deuterated NSAIDs, a deuterated version of Deracoxib could potentially offer a longer half-life and increased systemic exposure.[4][7] This could translate to a more convenient dosing regimen and a potentially improved safety profile. However, it must be emphasized that these are projections. Rigorous in vitro and in vivo studies are necessary to definitively characterize the bioactivity and pharmacokinetic profile of deuterated Deracoxib and to ascertain its potential clinical benefits over the non-deuterated parent compound.
References
- 1. Deracoxib - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced plasma concentration by selective deuteration of rofecoxib in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the effects of deracoxib and piroxicam on the in vitro viability of osteosarcoma cells from dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.usq.edu.au [research.usq.edu.au]
- 15. Pharmacokinetic/pharmacodynamic modeling for the determination of a cimicoxib dosing regimen in the dog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Lack of Direct Comparative Pharmacokinetic Data for Deracoxib and Deracoxib-D3 in Dogs
A direct comparative pharmacokinetic study of Deracoxib and its deuterated analog, Deracoxib-D3, in dogs is not available in the public domain based on current scientific literature. While extensive research has been conducted on the pharmacokinetics, efficacy, and safety of Deracoxib in the canine population, similar data for a deuterated version (this compound) has not been published.
This guide will therefore provide a comprehensive overview of the known pharmacokinetic profile of Deracoxib in dogs. Furthermore, it will delve into the scientific principles of deuterium (B1214612) modification and its potential impact on drug metabolism, offering a theoretical comparison for this compound. A proposed experimental protocol for a future comparative study is also presented to guide researchers in this area.
Understanding the Potential of this compound: The Kinetic Isotope Effect
Deuterium, a stable isotope of hydrogen, forms a stronger chemical bond with carbon. The substitution of hydrogen with deuterium at a site of metabolic activity can slow down the rate of enzymatic metabolism, a phenomenon known as the kinetic isotope effect. This modification is a strategy employed in drug development to potentially improve a drug's pharmacokinetic profile.
For a hypothetical this compound, this could translate to:
-
Reduced Rate of Metabolism: Slower breakdown of the drug by liver enzymes.
-
Increased Half-Life (t½): The drug would remain in the body for a longer duration.
-
Increased Total Drug Exposure (AUC): The overall amount of drug the body is exposed to over time could be higher.
-
Lower Peak Plasma Concentration (Cmax): Slower absorption or a more sustained release profile could lead to a lower peak concentration.
-
Potentially Altered Dosing Regimens: A longer half-life might allow for less frequent dosing.
It is crucial to note that these are theoretical advantages, and the actual pharmacokinetic profile of this compound in dogs can only be determined through direct experimental studies.
Pharmacokinetics of Deracoxib in Dogs
Deracoxib is a non-steroidal anti-inflammatory drug (NSAID) of the coxib class, which selectively inhibits the COX-2 enzyme.[1] Its pharmacokinetic profile in dogs has been well-characterized.
| Pharmacokinetic Parameter | Value (Mean) | Notes |
| Time to Peak Concentration (Tmax) | ~2 hours | Following oral administration. |
| Half-Life (t½) | ~3 hours | This can vary between individual dogs. |
| Bioavailability | High | Well-absorbed after oral administration. |
| Protein Binding | >99% | Highly bound to plasma proteins. |
| Metabolism | Primarily hepatic | Metabolized in the liver. |
| Excretion | Primarily in feces via biliary excretion |
Hypothetical Comparative Pharmacokinetic Parameters: Deracoxib vs. This compound
The following table presents a hypothetical comparison based on the expected effects of deuteration. The values for this compound are illustrative and not based on experimental data.
| Pharmacokinetic Parameter | Deracoxib (Known) | This compound (Hypothetical) | Expected Change with Deuteration |
| Time to Peak Concentration (Tmax) | ~2 hours | ~2-3 hours | Minimal to slight increase |
| Peak Plasma Concentration (Cmax) | Variable | Potentially Lower | ↓ |
| Area Under the Curve (AUC) | Variable | Potentially Higher | ↑ |
| Half-Life (t½) | ~3 hours | Potentially 4-6 hours | ↑ |
Proposed Experimental Protocol for a Comparative Pharmacokinetic Study
This protocol outlines a robust design for a study to directly compare the pharmacokinetics of Deracoxib and this compound in dogs.
1. Study Design:
-
Type: Randomized, single-dose, two-treatment, two-period crossover study.
-
Subjects: A cohort of healthy adult dogs of a specific breed (e.g., Beagles) to minimize inter-individual variability. A sufficient number of male and female dogs should be included.
-
Housing: Animals should be housed in a controlled environment with a standard diet and access to water ad libitum.
-
Acclimation: A minimum of a 14-day acclimation period is recommended.
-
Washout Period: A washout period of at least 14 days between treatments to ensure complete elimination of the previous drug.
2. Drug Administration:
-
Treatments:
-
Treatment A: Single oral dose of Deracoxib.
-
Treatment B: Single oral dose of this compound (equimolar to the Deracoxib dose).
-
-
Administration: The drugs should be administered orally, followed by a small amount of water to ensure complete swallowing. The exact time of administration should be recorded for each animal.
3. Sample Collection:
-
Blood Sampling: Blood samples (e.g., 2-3 mL) should be collected from a suitable vein (e.g., cephalic or jugular) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Sampling Timepoints: Pre-dose (0 hours), and at frequent intervals post-dose to accurately capture the absorption, distribution, and elimination phases. Suggested time points: 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.
4. Sample Processing and Analysis:
-
Plasma Separation: Blood samples should be centrifuged to separate the plasma, which should then be stored frozen (e.g., at -80°C) until analysis.
-
Bioanalytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be used for the simultaneous quantification of Deracoxib and this compound in plasma. The method must be validated for linearity, accuracy, precision, selectivity, and stability.
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data for each dog will be analyzed using non-compartmental methods to determine the following pharmacokinetic parameters for both Deracoxib and this compound:
-
Cmax (Maximum plasma concentration)
-
Tmax (Time to reach Cmax)
-
AUC0-t (Area under the plasma concentration-time curve from time 0 to the last quantifiable concentration)
-
AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)
-
t½ (Elimination half-life)
-
CL/F (Apparent total body clearance)
-
Vd/F (Apparent volume of distribution)
-
6. Statistical Analysis:
-
The pharmacokinetic parameters for Deracoxib and this compound will be compared using appropriate statistical methods, such as a mixed-effects model or paired t-tests. The significance level will be set at p < 0.05.
Experimental Workflow Visualization
References
The Gold Standard in Bioanalysis: A Comparative Guide to Deracoxib-D3 for Enhanced Accuracy and Precision
In the landscape of quantitative bioanalysis, particularly within drug discovery and development, the choice of an internal standard is a critical determinant of data reliability. For the non-steroidal anti-inflammatory drug (NSAID) Deracoxib, achieving high accuracy and precision in pharmacokinetic and toxicokinetic studies is paramount. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Deracoxib-D3, against a common alternative, a structural analog, supported by experimental data and detailed methodologies.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and parallel behavior effectively compensate for variability in extraction recovery and matrix effects, leading to superior accuracy and precision.[2]
Quantitative Performance: A Head-to-Head Comparison
The following tables summarize the validation parameters for the quantitative analysis of Deracoxib using a structural analog internal standard versus the expected performance of a stable isotope-labeled internal standard like this compound. The data for the structural analog is based on a validated LC-MS/MS method, while the data for this compound reflects the widely documented improvements in precision and accuracy when using a stable isotope-labeled internal standard.
Table 1: Bioanalytical Method Performance using a Structural Analog Internal Standard (Celecoxib) [3]
| Validation Parameter | Performance Metric | Acceptance Criteria |
| Linearity | ||
| Calibration Range | 1 - 2000 ng/mL | - |
| Correlation Coefficient (r²) | ≥ 0.995 | ≥ 0.99 |
| Intra-day Accuracy & Precision | (n=5) | |
| LLOQ (1 ng/mL) | Accuracy: ±15%, Precision (CV): ≤15% | Accuracy: ±20%, Precision: ≤20% |
| Low QC (3 ng/mL) | Accuracy: ±10%, Precision (CV): ≤10% | Accuracy: ±15%, Precision: ≤15% |
| Medium QC (100 ng/mL) | Accuracy: ±8%, Precision (CV): ≤8% | Accuracy: ±15%, Precision: ≤15% |
| High QC (1600 ng/mL) | Accuracy: ±7%, Precision (CV): ≤7% | Accuracy: ±15%, Precision: ≤15% |
| Inter-day Accuracy & Precision | (3 runs) | |
| LLOQ (1 ng/mL) | Accuracy: ±18%, Precision (CV): ≤18% | Accuracy: ±20%, Precision: ≤20% |
| Low QC (3 ng/mL) | Accuracy: ±12%, Precision (CV): ≤12% | Accuracy: ±15%, Precision: ≤15% |
| Medium QC (100 ng/mL) | Accuracy: ±10%, Precision (CV): ≤10% | Accuracy: ±15%, Precision: ≤15% |
| High QC (1600 ng/mL) | Accuracy: ±9%, Precision (CV): ≤9% | Accuracy: ±15%, Precision: ≤15% |
| Recovery | ||
| Deracoxib | 85-95% | Consistent, precise, and reproducible |
| Celecoxib (IS) | 88-98% | Consistent, precise, and reproducible |
| Matrix Effect | ||
| CV of IS-normalized matrix factor | ≤ 12% | ≤ 15% |
Table 2: Expected Bioanalytical Method Performance using this compound as Internal Standard
| Validation Parameter | Expected Performance Metric | Rationale for Improvement |
| Linearity | ||
| Calibration Range | 1 - 2000 ng/mL | - |
| Correlation Coefficient (r²) | ≥ 0.998 | Improved signal-to-noise and consistency |
| Intra-day Accuracy & Precision | (n=5) | |
| LLOQ (1 ng/mL) | Accuracy: ±10%, Precision (CV): ≤10% | More effective correction for variability at low concentrations |
| Low QC (3 ng/mL) | Accuracy: ±5%, Precision (CV): ≤5% | Superior tracking of analyte during sample processing |
| Medium QC (100 ng/mL) | Accuracy: ±4%, Precision (CV): ≤4% | Minimized impact of matrix effects |
| High QC (1600 ng/mL) | Accuracy: ±3%, Precision (CV): ≤3% | Enhanced reproducibility |
| Inter-day Accuracy & Precision | (3 runs) | |
| LLOQ (1 ng/mL) | Accuracy: ±12%, Precision (CV): ≤12% | Greater run-to-run consistency |
| Low QC (3 ng/mL) | Accuracy: ±7%, Precision (CV): ≤7% | Reduced long-term analytical variability |
| Medium QC (100 ng/mL) | Accuracy: ±6%, Precision (CV): ≤6% | More robust method performance over time |
| High QC (1600 ng/mL) | Accuracy: ±5%, Precision (CV): ≤5% | Increased confidence in data from different batches |
| Recovery | ||
| Deracoxib & this compound | Near-identical and highly consistent | Physicochemically identical behavior during extraction |
| Matrix Effect | ||
| CV of IS-normalized matrix factor | ≤ 5% | Co-elution ensures parallel ionization effects |
Experimental Protocols
Bioanalytical Method for Deracoxib using a Structural Analog Internal Standard[3]
This protocol details the quantification of Deracoxib in plasma using Celecoxib as the internal standard via LC-MS/MS.
1. Preparation of Solutions:
-
Stock Solutions: Prepare primary stock solutions of Deracoxib and Celecoxib in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Deracoxib stock solution with 50:50 (v/v) acetonitrile (B52724):water. Prepare a separate working solution for the internal standard (Celecoxib) at 500 ng/mL.
-
Calibration Standards (CS) and Quality Control (QC) Samples: Spike blank plasma with the appropriate working standard solutions to create a calibration curve (suggested range: 1-2000 ng/mL) and QC samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of the plasma sample (or CS/QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Celecoxib at 500 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient: Start at 30% B, increase to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1.5 minutes.
-
-
Mass Spectrometry:
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Deracoxib: m/z 398.1 → 205.1
-
Celecoxib (IS): m/z 382.1 → 316.1
-
-
Visualizing the Workflow and Mechanism
To better illustrate the processes involved, the following diagrams outline the bioanalytical workflow and the mechanism of action of Deracoxib.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Deracoxib-D3
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. Adherence to strict disposal protocols for substances like Deracoxib-D3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Deracoxib, is essential for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with established safety guidelines.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.[1] Handling of this compound should always occur in a well-ventilated area.[2]
| PPE Type | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact.[1] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes.[1] |
| Body Covering | Laboratory coat or other protective clothing | To minimize skin contact.[1] |
| Respiratory | Use in a well-ventilated area. For large spills or firefighting, a self-contained breathing apparatus may be necessary. | To avoid inhalation of dust or vapors.[1] |
Step-by-Step Disposal Protocol for this compound
The primary and recommended methods for the disposal of this compound are through a licensed chemical destruction plant or by controlled incineration.[1][2] It is imperative to prevent the release of this compound into the environment by avoiding discharge into sewer systems or drains.[1][2][3]
-
Waste Collection and Segregation :
-
Engage a Licensed Disposal Facility :
-
The preferred method of disposal is to engage a licensed chemical destruction plant.[1][2] This ensures the compound is destroyed in a controlled and compliant manner.
-
Alternatively, controlled incineration with flue gas scrubbing is a viable option.[1][2] This process must be conducted in a permitted facility to neutralize harmful emissions.
-
-
Container Decontamination :
-
Containers that held this compound should be triple-rinsed with a suitable solvent.[1]
-
The rinsate from this process must be collected and disposed of as chemical waste, following the same protocol as the original compound.[1]
-
Properly decontaminated containers may be offered for recycling or reconditioning.[2]
-
-
Spill Management :
-
In the event of a spill, evacuate unnecessary personnel from the area.[2][4]
-
Contain the spill to prevent further spread and ensure it does not enter drains or water supplies.[1][2]
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal.[1] Avoid creating dust.[4]
-
After the bulk of the material has been collected, decontaminate the area, and collect the decontamination materials for proper disposal.[1]
-
-
Documentation :
-
Maintain meticulous records of the amount of this compound waste generated and the date of its transfer to the licensed disposal facility.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is crucial to consult and adhere to all applicable federal, state, and local regulations regarding chemical waste disposal, as these may have specific requirements.[4][5] By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound.
References
Personal protective equipment for handling Deracoxib-D3
Essential Safety and Handling Guide for Deracoxib-D3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure.[1][2][3] The following table summarizes the required PPE.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[1][3] | To prevent skin contact.[1][2] Use proper glove removal technique to avoid contamination.[2] |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] Conforming to EN 166 (EU) or NIOSH (US).[3] | To protect against dust, aerosols, and splashes that may cause serious eye irritation.[4][5] |
| Body Protection | Protective clothing, such as a lab coat. For larger spills, fire/flame resistant and impervious clothing may be necessary.[1][3] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required if handling in a well-ventilated area.[2][4] Use a NIOSH-approved respirator if dust is generated and ventilation is inadequate. | To prevent inhalation of dust particles, which may be harmful.[2] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and the safety of laboratory personnel.
-
Handling:
-
Storage:
Accidental Exposure First Aid Measures
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water.[1][2] Do not induce vomiting.[1][3] Seek immediate medical attention.[1][3][4] |
| Eye Contact | Immediately rinse eyes cautiously with pure water for at least 15 minutes.[1][3] Remove contact lenses if present and easy to do.[1] Continue rinsing and consult a doctor.[1][3] |
| Skin Contact | Take off contaminated clothing immediately.[1][3] Wash the affected area with soap and plenty of water.[1][2] Consult a doctor if irritation persists.[1][3] |
| Inhalation | Move the person into fresh air.[1][2] If breathing is difficult, give oxygen.[1] If not breathing, give artificial respiration and seek immediate medical attention.[1][2] |
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Waste Characterization: this compound should be treated as a hazardous chemical waste.
-
Containment:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Route:
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation: 1.1. Ensure the work area (e.g., chemical fume hood) is clean and uncluttered. 1.2. Verify that a calibrated analytical balance is available. 1.3. Confirm the availability and proper functioning of all required PPE as listed in the table above. 1.4. Prepare a designated, labeled waste container for this compound contaminated materials.
2. Donning PPE: 2.1. Put on a lab coat. 2.2. Don safety goggles. 2.3. Put on chemical-impermeable gloves.
3. Weighing and Handling: 3.1. Perform all manipulations of solid this compound within a chemical fume hood to minimize dust inhalation. 3.2. Use a micro-spatula to carefully transfer the desired amount of this compound to a tared weigh boat on the analytical balance. 3.3. Record the weight. 3.4. Carefully transfer the weighed this compound to the experimental vessel. 3.5. If preparing a solution, add the solvent slowly to avoid splashing.
4. Post-Handling: 4.1. Clean the spatula and any other reusable equipment that came into contact with this compound using an appropriate solvent. Dispose of the cleaning materials in the designated waste container. 4.2. Wipe down the work surface in the fume hood. 4.3. Dispose of any single-use items (e.g., weigh boat, contaminated wipes) in the designated hazardous waste container.
5. Doffing PPE and Hygiene: 5.1. Remove gloves using the proper technique to avoid contaminating your hands. 5.2. Remove the lab coat. 5.3. Remove safety goggles. 5.4. Wash hands thoroughly with soap and water.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
